Product packaging for Carumonam Sodium(Cat. No.:CAS No. 86832-68-0)

Carumonam Sodium

Cat. No.: B1668588
CAS No.: 86832-68-0
M. Wt: 510.4 g/mol
InChI Key: BGGXRVPCJUKHTQ-AHCAJXDVSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carumonam disodium salt is a synthetic monobactam antibiotic developed by Takeda Pharmaceutical Company and is valuable in microbiological and pharmacological research . Its primary mechanism of action involves the specific binding to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, which inhibits the final cross-linking step of peptidoglycan synthesis . This disruption leads to osmotic instability and ultimately causes bacterial cell lysis and death . This compound exhibits potent activity against a wide spectrum of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus species, and is particularly noted for its efficacy against strains resistant to other antibiotics . Research applications for Carumonam disodium salt include studies on respiratory tract infections, urinary tract infections, and septicemia . It is typically administered to research subjects via intravenous or intramuscular injection . Researchers should note that potential side effects observed in model systems can include gastrointestinal disturbances and localized reactions at the injection site; more severe effects may include rare allergic reactions or hepatotoxicity . The chemical is characterized by a molecular formula of C12H12N6Na2O10S2 and a molecular weight of 510.37 g/mol . It has a melting point of approximately 250°C (with decomposition) . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N6Na2O10S2 B1668588 Carumonam Sodium CAS No. 86832-68-0

Properties

CAS No.

86832-68-0

Molecular Formula

C12H12N6Na2O10S2

Molecular Weight

510.4 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate

InChI

InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1

InChI Key

BGGXRVPCJUKHTQ-AHCAJXDVSA-L

Isomeric SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carumonam Sodium;  AMA-1080;  Ro-17-2301;  AMA 1080;  Ro 17 2301;  AMA1080;  Ro172301;  Amasulin

Origin of Product

United States

Foundational & Exploratory

Carumonam Sodium: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Carumonam (B1668587) Sodium, a monobactam antibiotic, on bacterial cell walls. The following sections detail its molecular interactions, quantitative inhibition data, and the experimental protocols used to elucidate its activity.

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic with potent bactericidal activity primarily directed against a wide spectrum of aerobic Gram-negative bacteria.[1][2][3][4] Developed by Takeda Pharmaceutical Company, it belongs to the β-lactam class of antibiotics.[5] Its unique monocyclic β-lactam ring structure confers significant stability against hydrolysis by most common β-lactamases, making it an effective agent against many resistant bacterial strains.[1][3] This guide focuses on the core mechanism by which this compound exerts its antibacterial effects: the targeted inhibition of bacterial cell wall synthesis.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The structural integrity of bacterial cells is maintained by the peptidoglycan layer of the cell wall. This essential polymer is synthesized in a series of enzymatic steps, with the final stages of cross-linking catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs). This compound's bactericidal action stems from its ability to interfere with this crucial process.

The primary mechanism of action of this compound is the inhibition of the transpeptidation step in peptidoglycan synthesis.[5] It achieves this by covalently binding to the active site of specific PBPs. This binding is irreversible and inactivates the enzyme, preventing the formation of the peptide cross-links that provide the cell wall with its strength and rigidity. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

This compound exhibits a high degree of selectivity for certain PBPs. In Gram-negative bacteria, its principal target is Penicillin-Binding Protein 3 (PBP3) .[5][6] PBP3 is primarily involved in septum formation during cell division. Inhibition of PBP3 leads to the formation of long, filamentous bacterial forms, as the cells continue to grow but are unable to divide, ultimately resulting in cell death.[5] this compound also demonstrates a milder affinity for Penicillin-Binding Protein 1a (PBP1a) , which is a bifunctional enzyme involved in the elongation of the peptidoglycan sacculus.[5][6] Its affinity for other PBPs in Gram-negative bacteria is generally poor.[5] This targeted action against essential PBPs underscores its potent activity against these pathogens.

The effectiveness of this compound against Gram-negative bacteria is also attributed to its ability to penetrate the outer membrane of these organisms.[3]

cluster_outside Bacterial Exterior cluster_cell_wall Gram-Negative Bacterial Cell Wall cluster_inside Bacterial Cytoplasm Carumonam Carumonam Sodium OuterMembrane Outer Membrane Carumonam->OuterMembrane Penetration PBP3 PBP3 (Primary Target) Carumonam->PBP3 High Affinity Binding PBP1a PBP1a (Secondary Target) Carumonam->PBP1a Mild Affinity Binding Periplasm Periplasmic Space (Location of PBPs) OuterMembrane->Periplasm InnerMembrane Inner Membrane CellLysis Cell Lysis & Death Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibition of Septum Formation PBP1a->Peptidoglycan Inhibition of Elongation WeakenedWall Weakened Cell Wall Peptidoglycan->WeakenedWall Disruption WeakenedWall->CellLysis

Figure 1: Mechanism of action of this compound on Gram-negative bacteria.

Quantitative Data on PBP Inhibition and Antibacterial Activity

The efficacy of this compound is quantified by its binding affinity to target PBPs, typically expressed as the 50% inhibitory concentration (IC50), and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Inhibition

The following table summarizes the IC50 values of this compound for the PBPs of several key Gram-negative pathogens.

Bacterial SpeciesPBP TargetIC50 (µg/mL)
Escherichia coliPBP30.1
PBP1a5
Enterobacter cloacaePBP30.4
PBP1a10
Pseudomonas aeruginosaPBP30.2
PBP1a>100
Data sourced from "Affinity of Carumonam for Penicillin-Binding Proteins" (1986).[5]
Antibacterial Spectrum

The in vitro activity of this compound against a range of Gram-negative bacteria is presented below.

Bacterial SpeciesMIC90 (µg/mL)
Enterobacteriaceae≤ 0.5
Citrobacter spp.≤ 8
Non-fermenters≤ 32
Gentamicin-resistant bacilli≤ 64
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Data compiled from Hoepelman et al., 1987.[4]

Experimental Protocols: PBP Binding Assays

The determination of the binding affinity of β-lactam antibiotics to their target PBPs is crucial for understanding their mechanism of action. Below are detailed methodologies for conducting competitive PBP binding assays.

Preparation of Bacterial Membranes
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) and lyse the cells, typically by sonication or using a French press.

  • Membrane Isolation: Perform a series of centrifugation steps, including a low-speed spin to remove unlysed cells and debris, followed by a high-speed ultracentrifugation to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins. Resuspend the final membrane preparation in a storage buffer, which may contain a cryoprotectant like glycerol, and store at -80°C until use.

Competitive PBP Binding Assay with a Labeled β-Lactam

This protocol describes a competitive binding assay using a labeled β-lactam (e.g., radiolabeled or fluorescently tagged) to determine the IC50 of an unlabeled competitor like this compound.

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the isolated bacterial membranes and varying concentrations of the unlabeled competitor (this compound). Include a control with no competitor.

  • Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the unlabeled antibiotic to bind to the PBPs.

  • Addition of Labeled β-Lactam: Add a fixed, saturating concentration of a labeled β-lactam, such as [¹⁴C]-Benzylpenicillin or a fluorescent penicillin analog like Bocillin-FL.

  • Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the labeled β-lactam to bind to the remaining available PBPs.

  • Termination and Separation: Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification:

    • For radiolabeled probes, visualize the labeled PBPs using autoradiography or a phosphorimager.

    • For fluorescent probes, visualize the labeled PBPs using a fluorescence scanner.

    • Quantify the band intensities for each PBP at each competitor concentration.

  • Data Analysis: Calculate the percentage of inhibition of labeled β-lactam binding at each concentration of the competitor. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifuge Centrifugation Lysis->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Setup Reaction Setup: Membranes + Carumonam Membranes->Setup Preincubation Pre-incubation Setup->Preincubation AddLabeled Add Labeled β-Lactam Preincubation->AddLabeled Labeling Labeling Incubation AddLabeled->Labeling Terminate Terminate Reaction Labeling->Terminate SDSPAGE SDS-PAGE Terminate->SDSPAGE Detection Detection (Autoradiography/Fluorescence) SDSPAGE->Detection Quantification Band Quantification Detection->Quantification IC50 IC50 Determination Quantification->IC50

Figure 2: Experimental workflow for a competitive PBP binding assay.

Conclusion

This compound is a potent monobactam antibiotic that exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its high affinity for PBP3 in Gram-negative bacteria disrupts cell division, leading to cell death. The quantitative data on PBP inhibition and its broad spectrum of activity against clinically relevant Gram-negative pathogens, coupled with its stability against β-lactamases, underscore its therapeutic value. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other PBP-targeting antibiotics.

References

Carumonam Sodium's Binding Affinity to Penicillin-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic with a targeted mechanism of action against Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes play a critical role in the final stages of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these proteins, Carumonam disrupts cell wall integrity, leading to cell lysis and death.[4] This guide provides a comprehensive technical overview of this compound's binding affinity to various PBPs, details the experimental methodologies for determining these affinities, and presents its mechanism of action.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Carumonam's primary mode of action is the targeted disruption of bacterial cell wall biosynthesis. This process is initiated by the drug's binding to specific PBPs located in the bacterial periplasm. The binding event acylates a serine residue within the active site of the PBP, forming a stable, covalent complex. This irreversible inhibition prevents the PBP from carrying out its essential transpeptidase function: the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to morphological changes, such as filamentation, and eventual cell lysis.[1] Carumonam exhibits a particularly high affinity for PBP 3, which is primarily involved in septum formation during cell division.[1][2]

Carumonam's Mechanism of Action cluster_periplasm Periplasmic Space cluster_outcome Cellular Outcome Carumonam Carumonam Sodium PBP3 Penicillin-Binding Protein 3 (PBP 3) Carumonam->PBP3 High Affinity Binding PBP1a Penicillin-Binding Protein 1a (PBP 1a) Carumonam->PBP1a Mild Affinity Binding CellWall Cross-linked Peptidoglycan (Cell Wall) PBP3->CellWall Inhibited Cross-linking WeakenedWall Weakened Cell Wall PBP3->WeakenedWall Inhibition Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Normal Substrate Lysis Cell Lysis and Death WeakenedWall->Lysis

Carumonam's inhibitory action on bacterial cell wall synthesis.

Quantitative Binding Affinity Data

The binding affinity of this compound to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following tables summarize the IC50 values of Carumonam for the principal PBPs in key bacterial species.

Table 1: Binding Affinity of Carumonam to Escherichia coli K12 PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a8
PBP 1b>100
PBP 2>100
PBP 30.15
PBP 4>100
PBP 5/6>100

Table 2: Binding Affinity of Carumonam to Enterobacter cloacae 908S PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a10
PBP 1b>100
PBP 2Not Detected
PBP 30.4
PBP 4>100
PBP 5/6>100

Table 3: Binding Affinity of Carumonam to Pseudomonas aeruginosa NCTC 10662 PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a10
PBP 1b>100
PBP 2>100
PBP 30.04
PBP 4>100
PBP 5>100

Table 4: Binding Affinity of Carumonam to Staphylococcus aureus Schoch PBPs [1]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1375
PBP 2>500
PBP 3>500
PBP 4>500

Data sourced from a 1986 study by R. Then.[1]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay. This can be performed using either radiolabeled or, more commonly in modern labs, fluorescently labeled penicillin derivatives.

Competitive PBP Binding Assay Protocol

This protocol is a generalized methodology based on common practices for determining PBP binding affinity.

1. Preparation of Bacterial Membranes:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using mechanical means, such as sonication or a French press, on ice. For Gram-positive bacteria like S. aureus, enzymatic pretreatment with lysostaphin (B13392391) and lysozyme (B549824) may be necessary.[1]

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Subsequently, centrifuge the supernatant at a high speed (ultracentrifugation) to pellet the bacterial membranes, which contain the PBPs.

  • Protein Quantification: Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparation can be stored at -80°C until use.

2. Competitive Binding Assay:

  • Pre-incubation with Carumonam: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of Carumonam to the PBPs.

  • Labeling with a Reporter Probe: Add a fixed concentration of a labeled β-lactam probe (e.g., [14C]-benzylpenicillin or the fluorescent Bocillin-FL) to each reaction tube and incubate for a specific time to allow the probe to bind to the available (uninhibited) PBPs.

  • Termination of Reaction: Stop the binding reaction by adding an excess of unlabeled penicillin or by adding SDS-PAGE loading buffer and heating.

3. Detection and Quantification:

  • SDS-PAGE: Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization:

    • For radiolabeled probes, visualize the labeled PBPs using autoradiography or a phosphorimager.

    • For fluorescent probes, visualize the labeled PBPs in the gel using a fluorescence scanner.

  • Quantification: Quantify the signal intensity of each PBP band using densitometry software.

  • IC50 Determination: Plot the percentage of reporter probe binding (relative to a control with no Carumonam) against the logarithm of the Carumonam concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow for PBP Binding Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis Culture Bacterial Culture (Mid-log phase) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Isolation Membrane Isolation (Ultracentrifugation) Lysis->Isolation Quantification Protein Quantification Isolation->Quantification Preincubation Pre-incubation with Varying [Carumonam] Isolation->Preincubation Membrane Extract Labeling Addition of Labeled Probe (e.g., Bocillin-FL) Preincubation->Labeling Termination Reaction Termination Labeling->Termination SDSPAGE SDS-PAGE Separation Termination->SDSPAGE Visualization Visualization (Fluorescence/Autoradiography) SDSPAGE->Visualization Quantify Band Quantification Visualization->Quantify IC50 IC50 Determination Quantify->IC50

Workflow for determining PBP binding affinity via competitive assay.

Conclusion

This compound's efficacy as an antibiotic is intrinsically linked to its high binding affinity for specific penicillin-binding proteins, most notably PBP 3, in Gram-negative bacteria. This targeted inhibition of cell wall synthesis underscores its potent bactericidal activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the interactions of novel β-lactam antibiotics and to develop strategies to overcome antibiotic resistance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carumonam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic effective against a wide range of gram-negative bacteria.[1] Developed by Takeda Pharmaceutical Company, it is noted for its resistance to many beta-lactamase enzymes that inactivate other beta-lactam antibiotics.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and key experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a colorless powder.[2] While a specific melting point is not widely reported in publicly available literature, its thermal behavior can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Information regarding its solubility in various solvents is also limited, with solubility in DMSO being reported.[3]

Table 1: General Chemical and Physical Properties of this compound
PropertyValueReference(s)
Chemical Name (Z)-[[[(2-Amino-4-thiazolyl)[[(2S,3S)-2-(hydroxymethyl)-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]acetic acid, carbamate (B1207046) (ester), disodium (B8443419) salt[4]
Molecular Formula C₁₂H₁₂N₆Na₂O₁₀S₂[4][5]
Molecular Weight 510.37 g/mol [4]
Appearance Colorless powder[2]
Solubility Soluble in DMSO[3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of Carumonam and other monobactams are the Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] By binding to these proteins, particularly PBP3 in Gram-negative bacteria, Carumonam blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1]

Signaling Pathway of this compound

Carumonam This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP3) Carumonam->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Bacterial Death CellWall->Lysis Loss of Integrity Leads to

Mechanism of action of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antibiotics. For Carumonam, a 30-microgram disk is typically used.[6][7]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically equivalent to a 0.5 McFarland standard.[8]

  • Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.[8]

  • Disk Application: Aseptically apply a 30-µg Carumonam disk to the surface of the inoculated agar.[6]

  • Incubation: Incubate the plates at 35°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the disk in millimeters.

  • Interpretation: Interpret the results based on established guidelines.[6]

Table 2: Interpretive Criteria for Carumonam Disk Diffusion Susceptibility Testing
Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)Reference
≥ 21Susceptible≤ 8.0[7]
15 - 20Intermediate-[7]
≤ 14Resistant≥ 32[7]
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the quantification and purity assessment of this compound. While a specific, validated monograph method is not publicly available, a general reversed-phase HPLC method can be developed based on methods for similar compounds.

General Protocol:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for best peak shape and retention.

  • Detection: UV detection is commonly used for beta-lactam antibiotics. The specific wavelength for this compound would need to be determined by UV-Vis spectroscopy.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Injection Volume: Typically 10-20 µL.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Inject sample Column C18 Reversed-Phase Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data

A general workflow for the HPLC analysis of this compound.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a substance, such as melting, decomposition, and stability.

General Protocol for DSC:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

  • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and reference is measured as a function of temperature, revealing endothermic (melting) and exothermic (decomposition) events.

General Protocol for TGA:

  • An accurately weighed sample of this compound is placed in a tared TGA pan.

  • The pan is heated at a constant rate in a controlled atmosphere.

  • The weight of the sample is continuously monitored as a function of temperature.

  • Weight loss indicates decomposition or loss of volatiles.

Stability

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound. While key identifiers and its mechanism of action are well-documented, specific quantitative data for properties like melting point and solubility, as well as detailed stability profiles and validated analytical methods, are not extensively available in the public domain. The provided experimental protocols offer a starting point for researchers and drug development professionals working with this important antibiotic. Further experimental work is necessary to fully characterize its physicochemical properties and to develop and validate specific analytical methods for its quality control.

References

Carumonam Sodium CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carumonam (B1668587) Sodium, a monobactam antibiotic. It covers its chemical identity, mechanism of action, antimicrobial activity, and relevant experimental methodologies.

Chemical Identity and Structure

Carumonam Sodium is the disodium (B8443419) salt of Carumonam, a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1]

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Numbers for Carumonam and its sodium salt are essential for their unambiguous identification.

CompoundCAS NumberMolecular Formula
Carumonam87638-04-8[1][2][3]C₁₂H₁₄N₆O₁₀S₂[1][2][4]
This compound86832-68-0[5]C₁₂H₁₂N₆Na₂O₁₀S₂[2]
Molecular Weight and Structure

The structural details of this compound are fundamental to understanding its chemical properties and biological activity.

CompoundMolecular WeightKey Structural Features
Carumonam466.4 g/mol [1]N-sulfonated monobactam[1]
This compound510.37 g/mol [2][6]Disodium salt of Carumonam

Chemical Structure of Carumonam:

The IUPAC name for Carumonam is 2-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid.[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary target of Carumonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[7] The binding of Carumonam to PBP3 blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] This mechanism is particularly effective against Gram-negative bacteria.[7][8] Notably, Carumonam is resistant to hydrolysis by many β-lactamase enzymes produced by bacteria.[7]

Carumonam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space (Gram-Negative Bacteria) cluster_cytoplasm Cytoplasm Carumonam This compound PBP3 Penicillin-Binding Protein 3 (PBP3) Carumonam->PBP3 Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP3->Cell_Wall_Synthesis Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP3 Substrate for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited)

Mechanism of action of this compound.

Quantitative Data

In Vitro Antimicrobial Activity

Carumonam demonstrates significant activity against a range of Gram-negative bacteria.

OrganismMIC₉₀ (μg/mL)Reference
Enterobacteriaceae0.013 - 25[9]
Pseudomonas aeruginosa12.5[9]
Klebsiella oxytoca0.2[9]
Gentamicin-resistant Pseudomonas aeruginosa8[3]
Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Carumonam has been evaluated in human volunteers.

ParameterValueConditionsReference
Elimination Half-life1.3 - 1.5 hoursSingle and multiple IV doses of 1g and 2g[5]
Volume of Distribution0.16 - 0.19 L/kgSingle and multiple IV doses[5]
Protein Binding28%Human plasma[5]
Urinary Excretion (24h)75.0% - 80.7% (unchanged)Single and multiple IV doses[5]
Elimination Half-life (Renal Impairment)1.7h (CLcr >60) to 11.3h (CLcr <10)Single 1g IV dose

Experimental Protocols

Synthesis of this compound

A synthetic method for this compound is described in patent CN103044416A. The process involves the reaction of Carumonam with an inorganic base in an aqueous solution, followed by precipitation with an organic solvent.

  • Reaction: Carumonam is dissolved in water with an inorganic base (e.g., sodium bicarbonate, sodium hydroxide, or sodium acetate).

  • Temperature and Time: The reaction is stirred at a temperature ranging from 0 to 80°C for 0.5 to 3 hours.

  • Crystallization: An organic solvent such as ethanol, methanol, or tetrahydrofuran (B95107) is added to the reaction mixture.

  • Isolation: The mixture is cooled to between -20 and 20°C to induce crystallization. The resulting solid is collected by filtration and dried under vacuum.

  • Purity: The patent reports yields of 71-78% with HPLC purity greater than 98%.

Antimicrobial Susceptibility Testing

The susceptibility of bacteria to Carumonam can be determined using standard methods such as disk diffusion and broth microdilution.

  • Disk Diffusion: For the 30-microgram Carumonam disk, the interpretive criteria are as follows: a zone of inhibition diameter of ≥ 23 mm indicates susceptibility, and a diameter of ≤ 17 mm indicates resistance.

  • Broth Microdilution: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Carumonam that inhibits visible bacterial growth after incubation. Quality control ranges for E. coli ATCC 25922 are 0.03 to 0.25 µg/mL, and for P. aeruginosa ATCC 27853 are 1.0 to 4.0 µg/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of Carumonam in biological matrices like plasma and urine can be quantified using reversed-phase HPLC.

  • Method: A common method involves ion-pair or ion-suppression reversed-phase chromatography.

  • Japanese Pharmacopoeia Method:

    • Column: CAPCELL PAK C18 UG120 S5; 4.6 mm i.d. x 150 mm

    • Mobile Phase: 0.76 mmol/L Ammonium sulfate (B86663) / Methanol / Acetic Acid (97/2/1)

    • Flow Rate: 1.6 mL/min

    • Temperature: 30 °C

    • Detection: PDA at 254 nm

    • Internal Standard: Resorcinol

References

Carumonam Sodium: A Technical Guide to its Beta-Lactamase Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) sodium is a synthetic monobactam antibiotic noted for its focused activity against a wide spectrum of aerobic Gram-negative bacteria.[1] In an era where beta-lactamase production is a primary mechanism of bacterial resistance to beta-lactam antibiotics, the stability of new antimicrobial agents against these enzymes is a critical determinant of their clinical efficacy.[2] Carumonam has demonstrated remarkable resistance to hydrolysis by a broad array of beta-lactamases, positioning it as a valuable agent in combating infections caused by multidrug-resistant pathogens.[3][4] This technical guide provides an in-depth analysis of the beta-lactamase stability profile of Carumonam, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and interaction with beta-lactamases.

Mechanism of Action

Carumonam exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final transpeptidation step of peptidoglycan synthesis.[6][7] By binding with high affinity to PBP3, Carumonam blocks the cross-linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.[7]

cluster_bacterial_cell Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to Carumonam Carumonam Carumonam->PBP3 Binds to and Inhibits cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare Carumonam and Nitrocefin Stocks A1 Add Beta-Lactamase to 96-well Plate P1->A1 P2 Dilute Beta-Lactamase in PBS P2->A1 A2 Add Carumonam (Test) or Buffer (Control) A1->A2 A3 Initiate Reaction with Nitrocefin A2->A3 M1 Measure Absorbance at 486 nm over Time A3->M1 M2 Calculate Rate of Hydrolysis M1->M2 M3 Determine Stability (Low Rate = High Stability) M2->M3 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of Carumonam in MHB A1 Inoculate Microtiter Plate Wells P1->A1 P2 Standardize Bacterial Inoculum (0.5 McFarland) P2->A1 A2 Incubate at 35-37°C for 16-20 hours A1->A2 AN1 Visually Inspect for Bacterial Growth A2->AN1 AN2 Determine Lowest Concentration with No Visible Growth (MIC) AN1->AN2 cluster_main Ambler Classification of Beta-Lactamases A Class A (Serine-β-lactamases) e.g., TEM, SHV, CTX-M B Class B (Metallo-β-lactamases) e.g., NDM, VIM, IMP C Class C (Serine-β-lactamases) e.g., AmpC D Class D (Serine-β-lactamases) e.g., OXA

References

Carumonam Sodium: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) sodium is a monobactam antibiotic with a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This targeted action, combined with its stability in the presence of many β-lactamases, makes it a subject of interest in the ongoing challenge of antimicrobial resistance.[3][4] This technical guide provides an in-depth overview of Carumonam's efficacy, the methodologies used to evaluate its activity, and the molecular pathways governing bacterial resistance.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of Carumonam has been evaluated against a wide range of clinically significant Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative measure of its potency. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Carumonam Against Key Gram-negative Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli311 (pooled)≤0.5≤0.5-
Klebsiella pneumoniae311 (pooled)≤0.5≤0.5-
Klebsiella oxytoca----
Enterobacter cloacae311 (pooled)≤0.54-
Citrobacter freundii311 (pooled)≤0.54-
Serratia marcescens--4-
Proteus spp. (indole-positive)311 (pooled)≤0.5≤0.5-
Pseudomonas aeruginosa140-8-
Non-fermenters (pooled)--≤16-

Data compiled from multiple sources.[3][4][5][6]

Stability Against β-Lactamases

A key attribute of Carumonam is its stability in the presence of a variety of β-lactamases, enzymes that are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Carumonam has demonstrated resistance to hydrolysis by common plasmid-mediated and chromosomally-mediated β-lactamases.[3][4][7] Specifically, it is more stable than aztreonam (B1666516) against the K-1 β-lactamase produced by Klebsiella oxytoca.[3] However, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, such as OXA-48 and New Delhi metallo-β-lactamase (NDM), can confer resistance to a broad range of β-lactams, and continued surveillance of Carumonam's activity against strains producing these enzymes is critical.[8][9][10][11]

Mechanisms of Resistance

Resistance to Carumonam in Gram-negative bacteria is multifactorial and can arise through several mechanisms, primarily:

  • Alterations in Porin Channels: Gram-negative bacteria possess porin channels in their outer membrane that allow the influx of hydrophilic molecules like Carumonam. A decrease in the number of these porins or mutations that alter their selectivity can significantly reduce the intracellular concentration of the antibiotic, leading to resistance.

  • Overexpression of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell. The overexpression of these pumps is a common mechanism of multidrug resistance. In Enterobacteriaceae, the AcrAB-TolC system is a major efflux pump, and its expression is tightly regulated by a network of transcriptional regulators, including MarA, SoxS, and RamA.[12][13]

  • Production of β-Lactamases: While Carumonam is stable against many β-lactamases, the production of certain potent enzymes, particularly some ESBLs and carbapenemases, can lead to its inactivation.[8][10]

  • Target Site Modifications: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of Carumonam, can reduce the binding affinity of the drug, thereby conferring resistance.

Signaling Pathways and Regulatory Networks in Resistance

The expression of resistance determinants in Gram-negative bacteria is controlled by complex regulatory networks. Understanding these pathways is crucial for the development of strategies to overcome resistance.

Resistance_Mechanisms cluster_environment External Stimulus cluster_regulation Regulatory Cascade cluster_resistance Resistance Mechanisms Antibiotic (Carumonam) Antibiotic (Carumonam) Sensor Proteins Sensor Proteins Antibiotic (Carumonam)->Sensor Proteins induces Global Regulators (e.g., MarA, SoxS) Global Regulators (e.g., MarA, SoxS) Sensor Proteins->Global Regulators (e.g., MarA, SoxS) activates Local Repressors (e.g., MarR, AcrR) Local Repressors (e.g., MarR, AcrR) Global Regulators (e.g., MarA, SoxS)->Local Repressors (e.g., MarR, AcrR) inhibits Porin Gene (e.g., ompF) Porin Gene (e.g., ompF) Global Regulators (e.g., MarA, SoxS)->Porin Gene (e.g., ompF) represses Efflux Pump Genes (e.g., acrAB) Efflux Pump Genes (e.g., acrAB) Global Regulators (e.g., MarA, SoxS)->Efflux Pump Genes (e.g., acrAB) activates Efflux Pump Genes Efflux Pump Genes Local Repressors (e.g., MarR, AcrR)->Efflux Pump Genes represses Decreased Porin Expression Decreased Porin Expression Porin Gene (e.g., ompF)->Decreased Porin Expression Increased Efflux Pump Expression Increased Efflux Pump Expression Efflux Pump Genes (e.g., acrAB)->Increased Efflux Pump Expression Beta-lactamase Gene (e.g., ampC) Beta-lactamase Gene (e.g., ampC) Beta-lactamase Production Beta-lactamase Production Beta-lactamase Gene (e.g., ampC)->Beta-lactamase Production

Fig. 1: Simplified regulatory network of antibiotic resistance in Gram-negative bacteria.

Experimental Protocols

The in vitro activity of Carumonam is primarily determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two commonly employed techniques.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Carumonam sodium powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to twice the highest concentration to be tested.

  • Serial Dilution: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the concentrated Carumonam solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of Carumonam that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Carumonam Stock Solution D Perform Serial Dilutions of Carumonam A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate wells with Bacterial Suspension B->E C Dispense Mueller-Hinton Broth into 96-well plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read and Record MIC (Lowest concentration with no visible growth) F->G

Fig. 2: Workflow for Broth Microdilution MIC Determination.
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Carumonam susceptibility disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks: Aseptically apply the 30 µg Carumonam disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI). For Carumonam, a zone diameter of ≥21 mm is generally considered susceptible, and ≤14 mm is considered resistant.[7]

Conclusion

This compound exhibits potent in vitro activity against a range of clinically important Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa.[4][7] Its stability against many β-lactamases is a significant advantage. However, the continuous evolution of resistance mechanisms, such as the production of potent β-lactamases and the modulation of efflux and influx pathways, necessitates ongoing surveillance and research. The standardized protocols outlined in this guide are essential for the accurate assessment of Carumonam's activity and for monitoring trends in antimicrobial resistance. A thorough understanding of its spectrum of activity and the molecular basis of resistance is critical for guiding its potential clinical applications and for the development of future antimicrobial strategies.

References

A Comparative Analysis of Carumonam Sodium and Aztreonam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of two prominent monobactam antibiotics: Carumonam (B1668587) Sodium and Aztreonam (B1666516). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Structural Differences and Physicochemical Properties

Carumonam and Aztreonam are both synthetic monocyclic β-lactam antibiotics, a class characterized by a lone β-lactam ring not fused to another ring structure.[1][2] This structural feature is key to their specific activity against aerobic Gram-negative bacteria and their stability against many β-lactamases.[3][4] The primary structural distinction between Carumonam and Aztreonam lies in the substituent at the C4 position of the azetidinone ring. Aztreonam possesses a methyl group at this position, whereas Carumonam features a carbamoyloxymethyl group.[5][6] This seemingly minor difference influences their physicochemical properties and can impact their biological activity.

The side chains attached at the C3 position are identical, featuring an aminothiazolyl oxime moiety, which is crucial for their antibacterial spectrum.[5][7] Both molecules also possess a sulfonic acid group at the N1 position of the β-lactam ring, which activates the ring and is essential for its antibacterial efficacy.[5]

A summary of their key physicochemical properties is presented in Table 1.

PropertyCarumonam SodiumAztreonam
Chemical Formula C₁₂H₁₂N₆Na₂O₁₀S₂[8]C₁₃H₁₇N₅O₈S₂[3]
Molecular Weight 510.37 g/mol [8]435.43 g/mol [9]
Appearance Colorless powder[10]White crystalline, odorless powder[9]
Solubility Soluble in DMSO[10]Soluble in DMF, DMSO; slightly soluble in methanol; very slightly soluble in ethanol[9]
Stereochemistry Absolute[8](2S,3S)[3]

Table 1: Comparative Physicochemical Properties of this compound and Aztreonam.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The bactericidal action of both Carumonam and Aztreonam results from the inhibition of bacterial cell wall synthesis.[1][2] They exhibit a high affinity for penicillin-binding protein 3 (PBP3), a crucial enzyme involved in the final stages of peptidoglycan synthesis.[1][3] By binding to PBP3, these monobactams block the transpeptidation step, which is the cross-linking of peptidoglycan chains.[1][4] This disruption of cell wall integrity leads to the formation of filamentous and non-viable bacterial cells, ultimately resulting in cell lysis and death.[1][2] A key advantage of their targeted mechanism is the minimal disruption to the host's normal bacterial flora, as they show little to no activity against Gram-positive bacteria and anaerobes.[3][11]

Mechanism_of_Action Monobactam Carumonam / Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Monobactam->PBP3 Monobactam->PBP3 Transpeptidation Peptidoglycan Cross-linking CellWall Bacterial Cell Wall Synthesis CellLysis Cell Lysis & Death

Figure 1: Mechanism of action of Carumonam and Aztreonam. (Within 100 characters)

Comparative In Vitro and In Vivo Activity

Both Carumonam and Aztreonam exhibit a potent and specific activity against a wide spectrum of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa and various members of the Enterobacteriaceae family.[3][12] They are generally inactive against Gram-positive bacteria and anaerobes.[4]

Comparative studies have shown that the in vitro activity of Carumonam is broadly similar to that of Aztreonam against most Gram-negative bacilli.[13][14] However, some studies have indicated that Carumonam may be more active against certain strains, such as gentamicin-resistant Pseudomonas aeruginosa.[13] Furthermore, Carumonam has been reported to be more stable than Aztreonam to hydrolysis by the K-1 β-lactamase of Klebsiella oxytoca.[15]

In vivo studies in animal models have demonstrated that the pharmacokinetic profiles of Carumonam and Aztreonam are generally similar, although some differences in tissue distribution, excretion, and serum protein binding have been observed.[16] For instance, the biliary excretion of Carumonam was found to be smaller than that of Aztreonam in rats.[16]

Experimental Protocols

Synthesis of Aztreonam

The synthesis of Aztreonam is a multi-step process that typically starts from L-threonine. A general synthetic workflow is outlined below, based on established patent literature.[17][18][19]

Aztreonam_Synthesis_Workflow Start L-Threonine Step1 Formation of (3S,4S)-3-Amino-4-methyl-2- oxoazetidine-1-sulfonic acid (Aztreonam Nucleus) Start->Step1 Step3 Condensation of Nucleus and Side Chain Step1->Step3 Step2 Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2- (tert-butoxycarbonyl)isopropoxyimino acetic acid benzothiazol-2-yl-thiolester (Side Chain) Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Purification Step4->Step5 End Aztreonam Step5->End

Figure 2: General synthetic workflow for Aztreonam. (Within 100 characters)

Step 1: Preparation of (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid (Aztreonam Nucleus)

This key intermediate is synthesized from L-threonine through a series of reactions including esterification, cyclization, and sulfonation. The specific reagents and conditions can vary, but a common approach involves the use of protecting groups to ensure the desired stereochemistry.

Step 2: Synthesis of the Side Chain

The activated side chain, (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyimino acetic acid benzothiazol-2-yl-thiolester, is prepared separately. This involves the formation of the aminothiazole ring and the introduction of the oxime group with the appropriate stereochemistry.

Step 3: Condensation Reaction

The Aztreonam nucleus is reacted with the activated side chain in an appropriate solvent system, such as a mixture of acetonitrile (B52724) and THF, in the presence of a base like triethylamine.[19] The reaction is typically carried out at a controlled temperature (e.g., 0°C).[19]

Step 4: Deprotection

The protecting groups on the side chain are removed, often using an acid such as trifluoroacetic acid or hydrochloric acid in an aqueous medium.[19][20]

Step 5: Purification

The crude Aztreonam is purified by crystallization from a suitable solvent system, such as a mixture of water and acetone.[20] The purity of the final product is assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of Carumonam follows a similar strategy to that of Aztreonam, involving the preparation of a monobactam nucleus and a side chain, followed by their condensation. The key difference is the starting material for the nucleus to incorporate the C4-carbamoyloxymethyl substituent.

Step 1: Preparation of (3S,4S)-3-Amino-2-oxo-4-(carbamoyloxymethyl)azetidine-1-sulfonic acid (Carumonam Nucleus)

This intermediate is synthesized from a suitable starting material, such as L-aspartic acid, through a series of stereoselective reactions.

Step 2: Synthesis of the Side Chain

The side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetyl chloride hydrochloride, is prepared and activated for the condensation reaction.

Step 3: Condensation Reaction

The Carumonam nucleus is condensed with the activated side chain in a suitable solvent, such as 1,2-dichloroethane, in the presence of a base like tri-n-butylamine at low temperatures (-30 to -25 °C).[21]

Step 4: Salt Formation and Purification

The resulting Carumonam is converted to its disodium (B8443419) salt by treatment with a sodium base, such as sodium bicarbonate or sodium hydroxide, in an aqueous solution.[21] The final product, this compound, is then isolated by crystallization, for example, by the addition of an alcohol like ethanol.[21] The product is then dried under vacuum.[21]

Characterization

The structural integrity and purity of the synthesized this compound and Aztreonam should be confirmed using a battery of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

This compound and Aztreonam are potent monobactam antibiotics with a focused spectrum of activity against Gram-negative bacteria. Their core structural difference at the C4 position of the azetidinone ring leads to subtle but potentially significant variations in their physicochemical and biological properties. This technical guide provides a detailed comparison to aid researchers and drug development professionals in understanding the nuances of these important antimicrobial agents. Further research into novel derivatives and formulations of these monobactams continues to be a promising avenue for combating the growing threat of antibiotic resistance.

References

Methodological & Application

Carumonam Sodium: In Vitro Susceptibility Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic, a class of beta-lactam drugs characterized by a monocyclic beta-lactam ring.[1][2] This structural feature confers resistance to many beta-lactamases produced by bacteria.[1][3] Carumonam is effective against a range of Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] These application notes provide detailed protocols for in vitro susceptibility testing of Carumonam Sodium, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1][3] PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, Carumonam blocks the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[1][3] This leads to cell lysis and bacterial death.[1][3] Due to its mechanism, Carumonam is primarily active against Gram-negative bacteria.[4]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Lysis Disruption leads to Carumonam Carumonam Sodium Carumonam->PBP Inhibits

Mechanism of action of this compound.

In Vitro Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to this compound include broth microdilution and disk diffusion assays. The following protocols are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that specific breakpoints for Carumonam may not be present in the most recent CLSI or EUCAST tables. The interpretive criteria provided below are based on historical data and should be used as a reference, with the understanding that verification using current quality control strains is essential.

Table 1: Historical Interpretive Criteria for Carumonam Susceptibility Testing
Testing MethodDisk ContentZone Diameter (mm)MIC (µg/mL)
Disk Diffusion 30 µg≥ 21 (Susceptible)≤ 8.0
15-20 (Intermediate)-
≤ 14 (Resistant)≥ 32
Broth Microdilution --≤ 8.0 (Susceptible)
16 (Intermediate)
≥ 32 (Resistant)

Note: These values are based on historical data and may not reflect the latest CLSI or EUCAST guidelines. Laboratories should perform their own validation.

Table 2: Quality Control Ranges for Carumonam Susceptibility Testing
Quality Control StrainDisk Diffusion (30 µg) Zone Diameter (mm)Broth Microdilution MIC (µg/mL)
Escherichia coli ATCC® 2592230 - 360.03 - 0.25
Pseudomonas aeruginosa ATCC® 2785324 - 321.0 - 4.0

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.

start Start prep_stock Prepare Carumonam Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow.

Disk Diffusion Method

The disk diffusion method is a qualitative test where antibiotic-impregnated disks are placed on an agar (B569324) surface inoculated with the test organism.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate with Sterile Swab prep_inoculum->inoculate_plate apply_disk Apply 30 µg Carumonam Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Disk Diffusion Workflow.

Resistance Mechanisms

Bacterial resistance to Carumonam can arise through several mechanisms, although it is stable to many common β-lactamases.[1] Potential resistance mechanisms include:

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Carumonam, thereby decreasing its efficacy.

  • Efflux Pumps: Some bacteria may possess or acquire efflux pumps that can actively transport Carumonam out of the cell, preventing it from reaching its target PBPs.

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of Carumonam into the cell.

Conclusion

The in vitro susceptibility of bacterial isolates to this compound can be reliably determined using standardized broth microdilution and disk diffusion methods. Adherence to established protocols and the use of appropriate quality control strains are critical for obtaining accurate and reproducible results. While historical interpretive criteria are available, it is recommended to consult the latest guidelines from standards organizations like CLSI and EUCAST for the most current information. Understanding the mechanism of action and potential resistance pathways is also crucial for the effective development and use of this antibiotic.

References

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam (B1668587) is a monobactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria.[1][2] Its efficacy is attributed to its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[3][4] The mechanism of action for Carumonam involves the inhibition of bacterial cell wall synthesis.[3] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3), which is a critical enzyme in the final stages of peptidoglycan synthesis.[5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[6][7][8]

Data Presentation

The following table summarizes the in vitro activity of Carumonam against a range of Gram-negative clinical isolates. MIC values are presented as the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, along with the overall range of MICs observed.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli311≤0.06 - 40.120.25
Klebsiella pneumoniae153≤0.06 - >1280.120.5
Klebsiella oxytoca153≤0.06 - 80.120.25
Enterobacter cloacae153≤0.06 - >1280.2532
Citrobacter freundii153≤0.06 - 320.258
Serratia marcescens153≤0.06 - 160.54
Proteus mirabilis153≤0.06 - 0.50.120.25
Pseudomonas aeruginosa1400.25 - >128864

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7][8]

Materials
  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Quality control (QC) strains: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquots of the stock solution can be stored at -70°C for up to six months.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure
  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 10 µL of the standardized bacterial suspension (5 x 10⁵ CFU/mL), resulting in a final inoculum concentration of approximately 5 x 10⁴ CFU/mL.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) for each organism tested.

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MICs for the QC strains should fall within the established acceptable ranges. For E. coli ATCC 25922, the expected MIC range for Carumonam is 0.03 to 0.25 µg/mL, and for P. aeruginosa ATCC 27853, it is 1.0 to 4.0 µg/mL.

Mandatory Visualizations

Signaling Pathway of Carumonam

Carumonam_Mechanism cluster_outside Bacterial Exterior cluster_cell_wall Bacterial Cell Wall & Membrane cluster_lysis Outcome Carumonam Carumonam PBP3 Penicillin-Binding Protein 3 (PBP3) Carumonam->PBP3 Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibition of cross-linking CellLysis Cell Lysis & Bacterial Death Peptidoglycan->CellLysis Weakened cell wall

Caption: Mechanism of action of Carumonam.

Experimental Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Carumonam in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results qc_check Quality Control Check read_results->qc_check qc_check->prep_inoculum QC Fail end End qc_check->end QC Pass

Caption: Broth microdilution workflow.

References

Application Notes and Protocols: Carumonam Sodium Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with a spectrum of activity primarily against Gram-negative bacteria. The disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized and widely used technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed methodology for performing a disk diffusion assay to assess the susceptibility of bacteria to Carumonam Sodium.

The protocols outlined are based on established disk diffusion principles and specific data available for Carumonam. It is important to note that while historical data provides interpretive criteria, Carumonam is not currently listed in the latest Clinical and Laboratory Standards Institute (CLSI) M100 or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables. Therefore, the provided interpretive guidelines should be applied with this consideration.

Principle of the Method

A standardized inoculum of a bacterial isolate is swabbed uniformly across the surface of a Mueller-Hinton Agar (B569324) (MHA) plate. A paper disk impregnated with a specified concentration of this compound (30 µg) is then placed on the agar surface. The plate is incubated under specific conditions, during which the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterial isolate is susceptible to Carumonam, a clear zone of growth inhibition will form around the disk. The diameter of this zone is measured in millimeters and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Materials and Reagents

  • This compound 30 µg antimicrobial susceptibility test disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth or other suitable broth medium

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or antibiotic disk dispenser

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

Data Presentation

Interpretive Criteria for this compound (30 µg) Disk Diffusion

The following table summarizes the zone diameter interpretive criteria for Carumonam based on historical studies.

Organism CategoryZone Diameter (mm)InterpretationMIC Correlate (µg/mL)Reference
Gram-negative organisms≥ 23Susceptible≤ 8.0
18 - 22Intermediate-
≤ 17Resistant≥ 32.0

Note: An alternative earlier recommendation suggested susceptible at ≥ 21 mm and resistant at ≤ 14 mm.

Quality Control Ranges for this compound (30 µg)

Quality control must be performed regularly to ensure the accuracy of the testing procedure. The acceptable zone diameter ranges for the recommended QC strains are presented below.

Quality Control StrainATCC® NumberZone Diameter Range (mm)Reference
Escherichia coli2592230 - 36
Pseudomonas aeruginosa2785324 - 32

Experimental Protocols

Preparation of Mueller-Hinton Agar Plates
  • Prepare MHA from a dehydrated commercial source according to the manufacturer's instructions.

  • Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the agar to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.

  • Allow the plates to solidify at room temperature.

  • Dry the plates, if necessary, to remove excess surface moisture before use.

  • Store prepared plates at 2-8°C.

Inoculum Preparation

The inoculum can be prepared using the direct colony suspension method.

  • Select 3-5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth medium.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or adding more sterile saline to decrease it. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of MHA Plates
  • Dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

  • Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Allow the plate to sit with the lid slightly ajar for 3-5 minutes, but no more than 15 minutes, to allow the agar surface to dry.

Application of Antimicrobial Disks
  • Using sterile forceps or a disk dispenser, place a this compound 30 µg disk onto the inoculated surface of the MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

  • If testing multiple antimicrobial agents on the same plate, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).

Incubation
  • Invert the plates and place them in an incubator set to 35 ± 2°C.

  • Incubate for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper.

  • Read the plates from the back against a dark, non-reflective background.

  • Compare the measured zone diameter to the interpretive criteria in Table 4.1 to determine if the isolate is susceptible, intermediate, or resistant to this compound.

  • Ensure that the zone diameters for the QC strains fall within the acceptable ranges listed in Table 4.2. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the test must be repeated.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results prep_media Prepare Mueller-Hinton Agar Plates inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_media->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate qc_strains Prepare QC Strain Inoculum qc_strains->inoculate_plate apply_disk Apply 30 µg Carumonam Sodium Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone compare_qc Compare QC Strain Zones to Acceptable Ranges measure_zone->compare_qc compare_test Compare Test Isolate Zones to Interpretive Criteria measure_zone->compare_test valid_results Test Results Valid compare_qc->valid_results In Range invalid_results Test Results Invalid (Repeat Assay) compare_qc->invalid_results Out of Range susceptible Susceptible compare_test->susceptible intermediate Intermediate compare_test->intermediate resistant Resistant compare_test->resistant

Caption: Workflow for this compound disk diffusion assay.

Interpretation Logic Diagram

G start Measure Zone Diameter (mm) decision1 Zone Diameter ≥ 23 mm? start->decision1 decision2 Zone Diameter ≤ 17 mm? decision1->decision2 No susceptible Susceptible decision1->susceptible Yes intermediate Intermediate decision2->intermediate No resistant Resistant decision2->resistant Yes

Caption: Logic for interpreting Carumonam zone diameters.

Application Notes and Protocols for Carumonam Sodium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carumonam (B1668587) Sodium

Carumonam Sodium is a monobactam antibiotic effective against a wide range of Gram-negative bacteria.[1] It belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis. Due to its stability against many β-lactamases, Carumonam remains a valuable agent against resistant bacterial strains. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy in treating bacterial infections.

Quality Control (QC) Strains and Acceptable Ranges

Standardized quality control procedures are essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) recommends the use of specific American Type Culture Collection (ATCC) reference strains for monitoring the performance of this compound susceptibility tests.

The recommended QC strains and their acceptable zone diameter ranges for the disk diffusion method and minimal inhibitory concentration (MIC) ranges for the broth microdilution method are summarized below.

Table 1: Quality Control Ranges for this compound Disk Diffusion Susceptibility Testing (30 µg disk)

Quality Control StrainATCC NumberZone Diameter (mm)
Escherichia coli2592230 - 36
Pseudomonas aeruginosa2785324 - 32

Data sourced from a study published in the Journal of Clinical Microbiology.[3]

Table 2: Quality Control Ranges for this compound Broth Microdilution Susceptibility Testing

Quality Control StrainATCC NumberMIC (µg/mL)
Escherichia coli259220.03 - 0.25
Pseudomonas aeruginosa278531.0 - 4.0

Data sourced from a study published in the Journal of Clinical Microbiology.[3]

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing using the disk diffusion and broth microdilution methods, based on established CLSI guidelines.

Protocol 1: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Materials:

  • This compound 30 µg disks

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

  • QC strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853

  • Test bacterial isolates

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • From a pure, overnight culture of the test organism or QC strain, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.

  • Application of Antibiotic Disk:

    • Using sterile forceps, aseptically place a this compound (30 µg) disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • For QC strains, the zone diameters should fall within the ranges specified in Table 1. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the test should be repeated.

Protocol 2: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a bacterial isolate in a liquid growth medium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • QC strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853

  • Test bacterial isolates

  • Sterile saline or CAMHB

  • 0.5 McFarland turbidity standard

  • Sterile multichannel pipettes and reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent as recommended by the manufacturer. The final concentration should be high enough to achieve the desired range of dilutions.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. A common range to test for Gram-negative bacteria, considering the QC ranges, would be from 0.015 to 128 µg/mL.

    • Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well containing 100 µL of CAMHB without any antibiotic and a sterility control well with uninoculated CAMHB.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of its preparation, add 10 µL of the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control well). This will result in a final volume of 110 µL per well.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • For the QC strains, the MIC values must fall within the acceptable ranges specified in Table 2. If the QC results are out of specification, the results for the test isolates are not valid, and the assay should be repeated.

Visualizations

Mechanism of Action of this compound

Carumonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Peptidoglycan Peptidoglycan Layer PBP->Peptidoglycan Synthesizes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Leads to Carumonam Carumonam Sodium Carumonam->Outer_Membrane Penetrates Cell_Lysis Bacterial Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow for Disk Diffusion Susceptibility Testing

Disk_Diffusion_Workflow Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disk Apply this compound (30 µg) Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Compare_QC Compare with QC Ranges Measure_Zone->Compare_QC Valid_Results Report Results Compare_QC->Valid_Results In Range Invalid_Results Repeat Test Compare_QC->Invalid_Results Out of Range

Caption: Workflow for disk diffusion susceptibility testing.

Experimental Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow Start Start Prep_Dilutions Prepare Serial Dilutions of This compound in 96-well Plate Start->Prep_Dilutions Prep_Inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Dilutions->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC Compare_QC Compare with QC Ranges Read_MIC->Compare_QC Valid_Results Report MIC Compare_QC->Valid_Results In Range Invalid_Results Repeat Test Compare_QC->Invalid_Results Out of Range

Caption: Workflow for broth microdilution MIC testing.

References

Application Note: Evaluating the Efficacy of Carumonam Sodium in Pseudomonas aeruginosa Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for assessing the efficacy of Carumonam (B1668587) Sodium, a monobactam antibiotic, against Pseudomonas aeruginosa using established in vitro and in vivo infection models. It includes summaries of susceptibility data, key pharmacokinetic and pharmacodynamic (PK/PD) parameters, and step-by-step methodologies for murine acute pneumonia and thigh infection models.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen responsible for a wide array of severe acute and chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1][2] The rise of multidrug-resistant (MDR) strains necessitates the evaluation of targeted antimicrobial agents.[2] Carumonam is a monobactam antibiotic with a spectrum of activity focused on aerobic Gram-negative bacteria, including P. aeruginosa.[3][4] Like other β-lactams, its efficacy is primarily dependent on the duration that free drug concentrations remain above the minimum inhibitory concentration (MIC) at the site of infection.

This guide details the experimental frameworks for evaluating Carumonam's efficacy, providing researchers with the necessary protocols to generate reliable and reproducible data.

Mechanism of Action

Carumonam Sodium exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.[5] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[5] By binding to PBPs (preferentially PBP3 in Gram-negative bacilli), Carumonam blocks the cross-linking of peptidoglycan chains.[6] This action compromises the cell wall's integrity, leading to the formation of filamentous, non-septated cells and eventual cell lysis due to osmotic pressure.[5]

G cluster_0 P. aeruginosa Periplasm cluster_1 Bactericidal Action PBP Penicillin-Binding Proteins (PBPs) PG_Synth Peptidoglycan Cross-linking PBP->PG_Synth Catalyzes CellWall Stable Cell Wall PG_Synth->CellWall Leads to Inhibition Inhibition of Cross-linking Carumonam This compound Carumonam->PBP Binds to Lysis Cell Lysis & Bacterial Death Inhibition->Lysis Causes

Caption: Mechanism of action of Carumonam against P. aeruginosa.

In Vitro Efficacy Data

The in vitro activity of Carumonam against P. aeruginosa is a critical baseline measure. The Minimum Inhibitory Concentration (MIC) is the primary metric. Carumonam has demonstrated significant activity against clinical isolates, including some resistant to other antibiotics.[7]

ParameterValue (µg/mL)Organism PanelReference
MIC Range ≤0.5 - >128Clinical P. aeruginosa isolates[8]
MIC for 78% Susceptibility Not Specified140 clinical P. aeruginosa isolates[8]
MIC90 (Gentamicin-Resistant) 8Gentamicin-Resistant P. aeruginosa[7]
MIC for 88% Susceptibility ≤16Non-fermenting Gram-negative bacilli[9][10]

Note: MIC values can vary significantly based on the specific strains tested and the methodology used (e.g., agar (B569324) dilution vs. broth microdilution).

Pharmacokinetic & Pharmacodynamic (PK/PD) Parameters

Understanding the PK/PD profile of Carumonam is essential for designing effective dosing regimens in preclinical models. The key pharmacodynamic index for monobactams is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

ParameterValue (Human Data)DescriptionReference
Elimination Half-Life (t½) 1.3 - 1.7 hoursTime for drug concentration to decrease by half.[11][12]
Volume of Distribution (Vd) 0.16 - 0.19 L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[12]
Plasma Protein Binding ~28%The fraction of drug bound to plasma proteins.[12]
Primary Route of Elimination RenalExcreted largely unchanged in the urine.[11][13]
Primary PK/PD Target %fT > MICThe percentage of time the free drug concentration is above the MIC. A target of >60% is often robust for efficacy.[14]

Experimental Protocols: In Vivo Infection Models

Animal models are indispensable for evaluating the in vivo efficacy of antibiotics.[2] The choice of model should align with the clinical indication being studied.[15][16] Below are protocols for two widely used murine models relevant to P. aeruginosa infections where Carumonam has shown activity.[17]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimation (3-7 days) C Induce Infection (e.g., Intranasal for Pneumonia, Intramuscular for Thigh) A->C B Prepare P. aeruginosa Inoculum (e.g., PAO1) - Overnight culture - Subculture to log phase - Wash & resuspend in PBS B->C D Administer Treatment - this compound (IV/SC/IP) - Vehicle Control - Start at defined time post-infection C->D E Monitor Morbidity/ Mortality (Survival Study) D->E Endpoint 1 F Euthanize at Endpoint (e.g., 24h post-infection) D->F Endpoint 2 G Harvest Target Tissue (Lungs, Thigh Muscle) F->G H Homogenize Tissue & Perform Serial Dilutions G->H I Plate on Selective Agar (e.g., PIA) for CFU Count H->I J Analyze Data (Log10 CFU/gram, Survival Curves) I->J

Caption: General experimental workflow for in vivo efficacy studies.

Murine Acute Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory tract infections.

A. Objective: To determine the efficacy of this compound in reducing the bacterial burden in the lungs of mice acutely infected with P. aeruginosa.

B. Materials:

  • Specific pathogen-free (SPF) mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).[18][19]

  • P. aeruginosa strain (e.g., PA14 or PAO1).[18][20]

  • Luria-Bertani (LB) broth and agar plates.[18][19]

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthetic (e.g., ketamine/xylazine or isoflurane).

  • This compound for injection.

  • Vehicle control (e.g., sterile saline).

  • Tissue homogenizer.

  • Pipettes, tubes, and other standard laboratory equipment.

C. Protocol:

  • Inoculum Preparation:

    • Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[18][19]

    • Inoculate a single colony into LB broth and grow for ~16 hours at 37°C with shaking.[18][19]

    • Dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 1.0).[18]

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired final concentration (e.g., 1-5 x 10^7 CFU/mL). The final inoculum dose should be confirmed by serial dilution and plating.

  • Infection Procedure:

    • Acclimatize mice for 3-5 days prior to the experiment.[18][19]

    • Anesthetize a mouse via intraperitoneal injection or isoflurane (B1672236) inhalation.[18][19]

    • Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), hold it in a supine position.

    • Using a pipette, slowly instill 20-50 µL of the bacterial suspension into the nares (10-25 µL per nostril), allowing the mouse to inhale the liquid.[18][19]

    • Allow the mouse to recover on a warming pad before returning it to its cage.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of this compound via a systemic route (intravenous, subcutaneous, or intraperitoneal).

    • Administer vehicle control to the control group.

    • Follow the dosing schedule as required by the experimental design (e.g., q8h, q12h).

  • Endpoint and Analysis:

    • At the study endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.

    • Aseptically harvest the lungs and record their weight.

    • Homogenize the lungs in a known volume of sterile PBS.[18]

    • Perform serial 10-fold dilutions of the tissue homogenate and plate onto selective agar (e.g., Pseudomonas Isolation Agar).

    • Incubate plates overnight at 37°C and count the colonies to determine the number of CFU per gram of lung tissue.

    • Compare the bacterial loads between the Carumonam-treated group and the vehicle control group.

Murine Thigh Infection Model

This model is a standard for evaluating antibiotic efficacy in a deep-tissue infection and is particularly useful for PK/PD studies. Carumonam has been shown to be effective in this model.[17]

A. Objective: To determine the efficacy of this compound in reducing the bacterial burden in the thigh muscle of neutropenic mice infected with P. aeruginosa.

B. Materials:

  • Same as the pneumonia model, with the addition of:

  • Cyclophosphamide (B585) (to induce neutropenia).

  • 5% (w/v) mucin in saline (optional, to enhance infectivity).

C. Protocol:

  • Induction of Neutropenia:

    • To mimic conditions in immunocompromised patients, induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

    • Confirm neutropenia via blood smear or automated cell counter if necessary.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the pneumonia model. The final concentration is typically adjusted to deliver ~10^6 CFU in a 100 µL volume. The bacteria can be suspended in PBS or a mucin solution.

  • Infection Procedure:

    • Anesthetize the mouse.

    • Inject 100 µL of the bacterial suspension directly into the right posterior thigh muscle using a 27-gauge or smaller needle.

  • Treatment:

    • Initiate treatment at a defined time post-infection (e.g., 1-2 hours).

    • Administer this compound and vehicle control according to the study design, typically via subcutaneous or intravenous routes to ensure systemic exposure.

  • Endpoint and Analysis:

    • At the study endpoint (typically 24 hours post-infection), humanely euthanize the mice.

    • Aseptically dissect the entire infected thigh muscle and record its weight.

    • Homogenize the muscle in a known volume of sterile PBS.

    • Determine the bacterial load (CFU/gram of tissue) via serial dilution and plating as described for the lung model.

    • The primary endpoint is the reduction in log10 CFU/gram of tissue compared to the vehicle control group at the start of therapy (stasis) or at 24 hours.

References

Application Notes and Protocols: Carumonam Sodium for Multi-Drug Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam (B1668587) is a synthetic N-sulfonated monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria, including many multi-drug resistant (MDR) strains of Enterobacteriaceae.[1][2][3][4] Developed by Takeda Pharmaceutical Company, it belongs to the same class as aztreonam.[1] Like other monobactams, Carumonam demonstrates significant stability against hydrolysis by a wide range of β-lactamase enzymes, which are a common resistance mechanism in MDR Gram-negative pathogens.[5][6][7] These notes provide an overview of its mechanism, in vitro activity, and protocols for its evaluation.

Mechanism of Action

Carumonam exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis.[1] The process involves the following key steps:

  • Penetration: Carumonam penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.[1]

  • PBP Binding: In the periplasm, it covalently binds to essential Penicillin-Binding Proteins (PBPs).[1] PBPs are enzymes critical for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking (transpeptidation) of peptidoglycan chains.[1]

  • Cell Lysis: The disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell elongation, filamentation, and eventual lysis due to osmotic pressure.[1]

Carumonam's high affinity for PBPs in Gram-negative bacteria and its stability in the presence of β-lactamases make it a potent agent against this class of pathogens.[5][8]

cluster_0 Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to Carumonam_ext Carumonam Sodium (Extracellular) Carumonam_int Carumonam Carumonam_ext->Carumonam_int Enters Periplasm Carumonam_int->PBP Binds to & Inhibits

Caption: Mechanism of action of Carumonam against Gram-negative bacteria.

Data Presentation

In Vitro Activity

Carumonam has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, comparable to that of aztreonam, ceftazidime (B193861), and cefotaxime.[5] Notably, it retains activity against some strains resistant to other cephalosporins.[6][9]

Table 1: Comparative In Vitro Susceptibility of Enterobacteriaceae to Carumonam

Organism Comparator Drugs MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference
Enterobacteriaceae (General) N/A - ≤ 8.0 [5]
Enterobacteriaceae Aztreonam, Ceftriaxone, Ceftazidime - 0.5 [4]
Cefoperazone-Resistant Enterobacteriaceae Carumonam - ≤ 8.0 (52% inhibited) [6]
Cefoperazone-Resistant Enterobacteriaceae Aztreonam - ≤ 8.0 (39% inhibited) [6]
Cefoperazone-Resistant Enterobacteriaceae Ceftazidime - ≤ 8.0 (35% inhibited) [6]

| Enterobacter, Citrobacter, Serratia spp. | N/A | 4.0 | - |[5] |

MIC₅₀/MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy

Clinical trials have primarily evaluated Carumonam for the treatment of complicated urinary tract infections (cUTIs) and sepsis caused by Gram-negative bacteria.[2][10][11]

Table 2: Summary of Clinical Trial Outcomes for Carumonam

Indication Comparator Carumonam Dosage Clinical Cure Rate Microbiological Cure Rate Reference
Complicated/Uncomplicated UTI Ceftazidime - 82% 48% (at 5-9 days post-therapy) [10][12]
Complicated UTI Gentamicin (B1671437) 1 g every 8 h - 45% (at 1-2 weeks post-therapy) [11][13]

| Sepsis (Bacteremia, Pneumonia, UTI) | N/A (Open-label) | 1g or 2g t.i.d. | 84% | 72% |[2] |

Experimental Protocols

Accurate determination of bacterial susceptibility to Carumonam is critical for both clinical and research applications. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of Carumonam MICs using the broth microdilution method.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or broth

  • Spectrophotometer

  • Quality control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

Procedure:

  • Preparation of Carumonam Stock: Prepare a stock solution of Carumonam in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the Carumonam stock solution in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Carumonam that completely inhibits visible growth of the organism.

  • Quality Control: Concurrently test QC strains. The results must fall within the established ranges.

Table 3: Quality Control Ranges for Carumonam Susceptibility Testing

QC Strain Method MIC Range (µg/mL) Disk Diffusion Zone Diameter (mm) Reference
E. coli ATCC 25922 Broth Microdilution 0.03 - 0.25 - [14]
E. coli ATCC 25922 Disk Diffusion (30 µg) - 30 - 36 [14]
P. aeruginosa ATCC 27853 Broth Microdilution 1.0 - 4.0 - [14]

| P. aeruginosa ATCC 27853 | Disk Diffusion (30 µg) | - | 24 - 32 |[14] |

A Prepare Carumonam Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB A->B D Dilute Inoculum and Add to Wells (Final ~5x10^5 CFU/mL) B->D C Prepare 0.5 McFarland Bacterial Inoculum C->D E Incubate Plate (35°C, 16-20h) D->E QC Run QC Strains (e.g., E. coli ATCC 25922) D->QC Concurrent QC F Read MIC (Lowest concentration with no growth) E->F QC->F Concurrent QC cluster_StudyDesign Clinical Study Design Logic Preclinical Preclinical Phase (In Vitro & Animal Models) Phase1 Phase I Trial (Safety, PK/PD in healthy volunteers) Preclinical->Phase1 Safety Data Phase2 Phase II Trial (Efficacy & Dosing in Patients) Phase1->Phase2 Dosing Data Phase3 Phase III Trial (Large-scale, comparative efficacy) Phase2->Phase3 Efficacy Signal Approval Regulatory Review & Approval Phase3->Approval Pivotal Data Phase4 Phase IV / Post-Market Surveillance Approval->Phase4

References

Carumonam Sodium: Application Notes and Protocols for Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Carumonam (B1668587) Sodium in various animal research models. This document includes summaries of pharmacokinetic data, in vivo efficacy, and detailed experimental protocols to guide researchers in their study design.

Pharmacokinetic Profile of Carumonam Sodium

This compound, a monobactam antibiotic, has been evaluated in several animal species to determine its pharmacokinetic profile. Following subcutaneous or intramuscular administration, it is readily absorbed and distributed. The primary route of excretion is through the urine.[1] The tables below summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound (20 mg/kg Dose) [1][2]

Animal ModelAdministration RoutePeak Plasma Concentration (Cmax; µg/mL)Time to Peak (Tmax)Plasma Half-Life (t½)Area Under the Curve (AUC; µg·h/mL)Plasma Clearance (mL/min/kg)
Mouse Subcutaneous41-0.24 h2016.7
Rat Intramuscular29.1[3]15 min[3]16.2 min[3]--
Rabbit Intramuscular-----
Dog Intramuscular36.8[3]20 min[3]51.7 min[3]--
Cynomolgus Monkey Intramuscular68--804.5

Note: Dashes indicate data not available in the cited sources. Values for rat and dog Cmax, Tmax, and t½ are from a study using a 20 mg/kg intramuscular dose of [14C]carumonam.[3]

Table 2: Distribution and Excretion of this compound [1][2][3]

Animal ModelProtein Binding (%)Urinary Recovery (%)Biliary Excretion (%)Primary Renal Excretion Mechanism
Mouse -Higher than Aztreonam (B1666516)--
Rat 36Higher than Aztreonam4.1Glomerular Filtration & Tubular Secretion
Rabbit 2173< 0.3Glomerular Filtration & Tubular Secretion
Dog 1152< 0.3Glomerular Filtration Only
Cynomolgus Monkey -Higher than Aztreonam-Glomerular Filtration & Tubular Secretion

Note: Dashes indicate data not available in the cited sources.

In Vivo Efficacy of this compound

This compound demonstrates significant efficacy against a range of Gram-negative bacteria in murine infection models. Its protective activity, measured as the 50% effective dose (ED50), correlates well with its in vitro minimum inhibitory concentrations (MICs).

Table 3: In Vivo Efficacy (ED50) of this compound in Mouse Infection Models [4]

Bacterial StrainInfection ModelED50 (mg/kg)
Escherichia coli Ec-1Systemic Infection0.23
Enterobacter cloacae 963Systemic Infection0.44
Serratia marcescens T-55Systemic Infection0.11
Proteus inconstans 143Systemic Infection0.16
Proteus vulgaris 1028Systemic Infection0.24
Klebsiella pneumoniae 33Systemic Infection0.39
Pseudomonas aeruginosa 158Systemic Infection11

Toxicology Profile

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse and rat models, based on established laboratory procedures and data from pharmacokinetic studies.

Protocol 1: Subcutaneous Administration of this compound in Mice

This protocol is designed for a dose of 20 mg/kg, as used in pharmacokinetic studies.[1][2]

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of this compound in the sterile vehicle. The concentration should be calculated to allow for an appropriate injection volume (typically 5 mL/kg for mice).

    • For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg. If the injection volume is 0.125 mL (5 mL/kg), the solution concentration should be 4 mg/mL.

  • Animal Preparation:

    • Accurately weigh each mouse immediately before dosing.

    • Calculate the precise volume of the dosing solution for each animal.

  • Administration:

    • Restrain the mouse by grasping the loose skin over the neck and back (scruffing).

    • Create a tent of skin in the dorsal scapular region.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental plan.

Protocol 2: Intramuscular Administration of this compound in Rats

This protocol is based on a 20 mg/kg dose used in pharmacokinetic studies.[3]

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-26 gauge)

  • Animal scale

  • 70% ethanol

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound as described in Protocol 1. The injection volume for intramuscular administration in rats should be kept low (e.g., 0.1-0.2 mL per site). Adjust the concentration accordingly.

  • Animal Preparation:

    • Weigh each rat and calculate the required dose volume.

  • Administration:

    • Appropriately restrain the rat.

    • Identify the quadriceps or gluteal muscles of the hind limb.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the muscle mass, taking care to avoid the sciatic nerve.

    • Aspirate to check for blood. If blood is present, reposition the needle.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or lameness.

    • Return the animal to its cage and continue observations as per the study protocol.

Visualizations

Signaling Pathway and Experimental Workflow

Carumonam_Mechanism_Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow Carumonam This compound PBP3 Penicillin-Binding Protein 3 (PBP3) Carumonam->PBP3 Binds to CellWall Bacterial Cell Wall Synthesis PBP3->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to AnimalModel Select Animal Model (e.g., Mouse, Rat) Infection Induce Bacterial Infection AnimalModel->Infection Administration Administer Carumonam (SC or IM) Infection->Administration Sampling Collect Samples (Blood, Tissue) Administration->Sampling Analysis Analyze Samples (PK, Efficacy) Sampling->Analysis

Caption: Mechanism of action and a general experimental workflow for this compound studies.

Renal Excretion Pathways in Different Species

Renal_Excretion cluster_species Animal Species cluster_pathways Excretion Pathways Dog Dog GF Glomerular Filtration Dog->GF Rat_Rabbit_Monkey Rat, Rabbit, Monkey Rat_Rabbit_Monkey->GF TS Tubular Secretion Rat_Rabbit_Monkey->TS

Caption: Renal excretion pathways of this compound in different animal models.

Logical Relationship of In Vitro and In Vivo Efficacy

Efficacy_Relationship InVitro In Vitro Activity (Low MIC) Correlation Correlates with InVitro->Correlation InVivo In Vivo Efficacy (Low ED50) Correlation->InVivo

Caption: The correlation between in vitro activity and in vivo efficacy of this compound.

References

Application Notes and Protocols for In Vitro Assays Using Carumonam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) is a monobactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[4] Notably, Carumonam exhibits significant stability against hydrolysis by a wide range of β-lactamases, making it a valuable agent for studying and combating resistance in Gram-negative pathogens.[1][4]

These application notes provide detailed protocols for the preparation and use of Carumonam Sodium in various in vitro assays, including antimicrobial susceptibility testing, β-lactamase stability assays, and synergy studies.

Data Presentation

Physicochemical Properties of this compound
PropertyValueNotes
Molecular Formula C₁₂H₁₃N₆NaO₁₀S₂
Molecular Weight 488.38 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO.[5]Freely soluble in water.
Storage of Powder Store at -20°C, protected from light and moisture.
In Vitro Antimicrobial Activity of Carumonam

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Carumonam against a range of Gram-negative bacteria.

Table 1: MIC Distribution of Carumonam against Enterobacteriaceae

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli≤0.5≤0.5≤0.06 - >128
Klebsiella pneumoniae≤0.51≤0.06 - >128
Klebsiella oxytoca≤0.5≤0.5≤0.06 - 1
Enterobacter cloacae132≤0.06 - >128
Citrobacter freundii116≤0.06 - >128
Serratia marcescens280.12 - 32
Proteus mirabilis≤0.5≤0.5≤0.06 - 0.5
Proteus vulgaris≤0.5≤0.5≤0.06 - 0.5

Table 2: MIC Distribution of Carumonam against Pseudomonas aeruginosa

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa (140)16641 - >128
Gentamicin-Resistant P. aeruginosa8641 - >128

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Sterile, deionized water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution:

    • For aqueous solutions: Aseptically add the weighed powder to a sterile conical tube. Add the desired volume of sterile, deionized water.

    • For DMSO solutions: Aseptically add the weighed powder to a sterile conical tube. Add the desired volume of sterile DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: For aqueous solutions used in cell-based assays, sterile filter the solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is generally not necessary for DMSO stock solutions if the DMSO is sterile.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use aliquots (e.g., in microcentrifuge tubes or cryovials).

    • Aqueous solutions: The stability of aqueous solutions of β-lactams can be variable. For short-term storage (up to a few days), store at 2-8°C. For long-term storage, it is recommended to store at -70°C.[6] Avoid repeated freeze-thaw cycles.

    • DMSO solutions: Store at -20°C or -80°C for long-term storage.[5]

Antimicrobial Susceptibility Testing

Materials:

  • Prepared this compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile diluent (e.g., saline or CAMHB)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of Carumonam:

    • Add 100 µL of sterile CAMHB to all wells of the microtiter plate, except for the first column.

    • Prepare a working solution of Carumonam from the stock solution. For example, to test a concentration range from 64 µg/mL downwards, prepare a 128 µg/mL working solution in CAMHB.

    • Add 200 µL of the 128 µg/mL Carumonam working solution to the first well of each row.

    • Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the prepared bacterial inoculum.

  • Controls:

    • Positive Control: Wells containing CAMHB and the bacterial inoculum, but no Carumonam.

    • Negative Control (Sterility Control): A well containing only CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Carumonam that completely inhibits visible growth of the organism.

This method is useful for testing multiple bacterial isolates simultaneously.

Materials:

  • Prepared this compound stock solution

  • Molten Mueller-Hinton Agar (B569324) (MHA) (kept at 45-50°C in a water bath)

  • Sterile petri dishes

  • Bacterial cultures and inoculum preparation materials as for broth microdilution

  • Inoculum replicating device (optional)

Procedure:

  • Prepare Agar Plates:

    • Label sterile petri dishes with the desired final concentrations of Carumonam.

    • Prepare serial dilutions of Carumonam in a sterile diluent at 10 times the final desired concentrations.

    • Add 2 mL of each Carumonam dilution to the corresponding labeled petri dish.

    • Add 18 mL of molten MHA to each dish, swirl gently to mix, and allow to solidify on a level surface.

    • Include a drug-free control plate.

  • Prepare and Inoculate:

    • Prepare bacterial inocula as described for broth microdilution, but dilute to a final concentration of approximately 10⁷ CFU/mL.

    • Spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, allowing for up to 36 different isolates per plate.

  • Incubation and Reading:

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of Carumonam that inhibits the growth of a single colony.

Materials:

  • 30 µg Carumonam disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial culture and inoculum preparation materials

  • Sterile cotton swabs

  • Disk dispenser or sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculate Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Apply Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 30 µg Carumonam disk to the center of the inoculated plate.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure and Interpret:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the results based on established criteria[1]:

      • Susceptible: ≥ 21 mm

      • Resistant: ≤ 14 mm

β-Lactamase Stability Assay (Nitrocefin-Based)

This assay qualitatively or quantitatively assesses the stability of Carumonam in the presence of β-lactamase enzymes.

Materials:

  • This compound solution

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC, etc.) or a crude bacterial lysate from a known β-lactamase producer

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[7]

  • Nitrocefin working solution (e.g., 0.5-1.0 mg/mL in phosphate (B84403) buffer)[7]

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 486-490 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of Carumonam in phosphate buffer at a concentration relevant to its MIC.

    • Prepare a solution of the β-lactamase enzyme or lysate in phosphate buffer.

    • Prepare the Nitrocefin working solution from the stock. Protect from light.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Test: Carumonam solution + β-lactamase solution

      • Positive Control: Phosphate buffer + β-lactamase solution

      • Negative Control: Carumonam solution + phosphate buffer

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for potential hydrolysis of Carumonam.

  • Detection of Hydrolysis:

    • Add the Nitrocefin working solution to all wells.

    • Immediately begin reading the absorbance at 486-490 nm in a microplate reader. Take kinetic readings every minute for 30-60 minutes.

  • Interpretation:

    • Stable: The rate of color change in the "Test" wells will be significantly lower than in the "Positive Control" wells, indicating that Carumonam has inhibited the β-lactamase.

    • Hydrolyzed: The rate of color change in the "Test" wells will be similar to the "Positive Control" wells, indicating that Carumonam was hydrolyzed by the enzyme and is not effectively inhibiting it.

    • Carumonam is known to be stable to common plasmid- and chromosomally-mediated β-lactamases.[4]

Synergy Testing (Checkerboard Broth Microdilution)

This assay determines the interaction between Carumonam and another antimicrobial agent.

Materials:

  • This compound stock solution

  • Stock solution of a second antimicrobial agent (e.g., an aminoglycoside like amikacin (B45834) or a fluoroquinolone like ciprofloxacin)

  • All materials for the broth microdilution assay

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of Carumonam along the x-axis (columns) and the second antibiotic along the y-axis (rows).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with a bacterial suspension as described for the broth microdilution MIC assay.

    • Include appropriate controls (growth control, sterility control, and each drug alone).

    • Incubate as for a standard MIC test.

  • Data Analysis and Interpretation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

    • Studies have shown that combinations of Carumonam with piperacillin (B28561) can result in synergy against some bacterial strains.[8] Combinations with aminoglycosides may also be explored.[9]

Visualizations

Mechanism of Action of Carumonam

G cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Outer Membrane->PBP Binds to Inner Membrane Inner Membrane Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Cross-linking Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibits Cross-linking Carumonam Carumonam Carumonam->Outer Membrane Penetrates

Caption: Mechanism of action of Carumonam.

Experimental Workflow for MIC Determination (Broth Microdilution)

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_carumonam Prepare Carumonam Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Carumonam in 96-well Plate prep_carumonam->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination.

Logical Relationship in Synergy Testing (Checkerboard Assay)

G cluster_inputs Inputs cluster_calculation Calculation cluster_outputs Interpretation mic_a MIC of Carumonam Alone fic_a FIC_A = MIC_A_comb / MIC_A_alone mic_a->fic_a mic_b MIC of Drug B Alone fic_b FIC_B = MIC_B_comb / MIC_B_alone mic_b->fic_b mic_comb MICs in Combination mic_comb->fic_a mic_comb->fic_b fic_index FIC Index = FIC_A + FIC_B fic_a->fic_index fic_b->fic_index synergy Synergy (FIC Index ≤ 0.5) fic_index->synergy indifference Indifference (0.5 < FIC Index ≤ 4.0) fic_index->indifference antagonism Antagonism (FIC Index > 4.0) fic_index->antagonism

Caption: Logic of synergy testing analysis.

References

Application Notes and Protocols: Investigating the In Vitro Synergy of Carumonam Sodium with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) is a monobactam antibiotic with a spectrum of activity primarily directed against aerobic Gram-negative bacteria. In an era of increasing antimicrobial resistance, combination therapy is a critical strategy to enhance efficacy, overcome resistance mechanisms, and broaden the spectrum of activity. Investigating the synergistic potential of Carumonam Sodium with other classes of antibiotics in vitro is a key step in identifying promising combinations for further development. These application notes provide detailed protocols for assessing synergy using established methods such as the checkerboard assay and time-kill curve analysis.

Data Presentation: In Vitro Synergy of this compound

The following tables summarize the reported in vitro synergistic, indifferent, and antagonistic interactions between this compound and other antibiotics. It is important to note that comprehensive quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values, for Carumonam combinations are not extensively available in publicly accessible literature. The data presented here are primarily based on qualitative descriptions from published studies.

Table 1: Summary of In Vitro Interactions of this compound with Other Antibiotics

Combination AgentBacterial SpeciesInteraction ObservedCitation
Piperacillin (B28561)Various Gram-negative strainsSynergy was observed in 20 of 155 strains (13%). The interaction was otherwise generally indifferent.[1][2]
NafcillinVarious bacterial strainsGenerally Indifferent[1]
ClindamycinVarious bacterial strainsGenerally Indifferent[1]
Antibiotics active against Gram-positive microorganismsGeneralIndifferent[3]

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive)
> 4.0Antagonism

Note: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[4]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction between two antimicrobial agents.[5]

Materials:

  • This compound (analytical grade)

  • Second antibiotic for combination testing (e.g., Piperacillin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent according to CLSI guidelines.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound (e.g., 8 x MIC) and perform serial twofold dilutions down the column.

    • In the first row, add 50 µL of the highest concentration of the second antibiotic (e.g., 8 x MIC) and perform serial twofold dilutions across the row.

    • This creates a gradient of concentrations for both antibiotics.

    • The remaining wells will be filled with combinations of both antibiotics by adding 50 µL of each corresponding concentration.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial inoculum.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that shows no visible growth.

  • FICI Calculation: Calculate the FICI for each well showing no growth using the formula provided in Table 2. The FICI for the combination is the lowest FICI value obtained.

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Dispense Broth and Antibiotic Dilutions in 96-Well Plate prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs of Single Agents and Combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Indifference, or Antagonism calc_fici->interpret

Checkerboard Assay Workflow

Protocol 2: Time-Kill Curve Analysis

This dynamic method assesses the bactericidal activity of antimicrobial combinations over time.

Materials:

  • This compound (analytical grade)

  • Second antibiotic for combination testing

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup: Prepare culture tubes or flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)

    • Second antibiotic alone (at a clinically relevant concentration)

    • This compound + second antibiotic in combination

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight at 35°C ± 2°C. Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow Time-Kill Curve Analysis Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_analysis Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum setup_tubes Set up Culture Tubes: - Control - Drug A - Drug B - A + B prep_inoculum->setup_tubes incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) setup_tubes->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Synergy, Indifference, or Antagonism plot_data->interpret

Time-Kill Curve Workflow

Signaling Pathways and Mechanisms of Synergy (Hypothesized)

While specific signaling pathway diagrams for Carumonam synergy are not extensively detailed in the literature, a hypothesized mechanism for synergy between a monobactam like Carumonam and a penicillin like piperacillin could involve complementary binding to Penicillin-Binding Proteins (PBPs).

PBP_Synergy Hypothesized PBP-Mediated Synergy Carumonam Carumonam PBP3 PBP3 (Septum Formation) Carumonam->PBP3 High Affinity Cell_Lysis Enhanced Cell Lysis Carumonam->Cell_Lysis Synergistic Effect Piperacillin Piperacillin Other_PBPs Other PBPs (Cell Elongation) Piperacillin->Other_PBPs Broader Affinity Piperacillin->Cell_Lysis Synergistic Effect PBP3->Cell_Lysis Other_PBPs->Cell_Lysis

Hypothesized PBP-Mediated Synergy

Conclusion

The in vitro investigation of this compound in combination with other antibiotics is a promising avenue for addressing the challenges of antimicrobial resistance. The protocols provided herein for checkerboard and time-kill assays offer standardized methods for researchers to quantitatively and dynamically assess these interactions. While existing data suggests potential synergy with agents like piperacillin, further comprehensive studies are warranted to generate detailed quantitative data across a broader range of pathogens and combination agents. Such data will be invaluable for guiding the rational design of future clinical trials and the development of effective combination therapies.

References

Troubleshooting & Optimization

Carumonam Sodium solubility issues in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Carumonam Sodium in common laboratory solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your experiments.

Physicochemical Properties of this compound

This compound is the disodium (B8443419) salt of Carumonam, a monobactam antibiotic. Its chemical structure as a sodium salt of a complex organic acid influences its solubility characteristics. Understanding these properties is crucial for its effective use in a laboratory setting.

Molecular Formula: C₁₂H₁₂N₆Na₂O₁₀S₂ Molecular Weight: 510.37 g/mol

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various laboratory solvents is not extensively published in publicly available literature. The following table summarizes the available information. Researchers are advised to determine the solubility for their specific experimental conditions.

SolventTemperatureSolubility (mg/mL)Notes
WaterAmbientData not availableAs a disodium salt, it is expected to have some aqueous solubility. Solubility can be pH-dependent.
Dimethyl Sulfoxide (DMSO)AmbientSoluble[1][2]A common solvent for preparing stock solutions of organic molecules.
Ethanol (B145695)AmbientData not availableGenerally, sodium salts of complex organic acids have limited solubility in alcohols.
Phosphate-Buffered Saline (PBS), pH 7.4AmbientData not availableSolubility in buffered solutions is critical for many biological assays. Due to its salt form, it is expected to be soluble.

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general procedure for dissolving this compound for in-vitro experiments.

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., Water for Injection, DMSO, or PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH) if necessary

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to the powder. For initial attempts, it is recommended to start with a small volume to assess solubility and then dilute to the final concentration.

  • Dissolution:

    • Cap the container securely and vortex the mixture for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If the powder is not fully dissolved, continue vortexing for another 1-2 minutes.

    • Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution. However, be cautious as heat can degrade beta-lactam antibiotics.[3]

  • pH Adjustment (if necessary): If using an unbuffered aqueous solvent, check the pH of the solution. The stability of monobactam antibiotics like aztreonam (B1666516), which is structurally similar to carumonam, is reported to be optimal around pH 5.[3] Adjust the pH carefully if your experimental conditions require it, though this may affect solubility.

  • Sterilization (if required): If a sterile solution is needed for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the reconstituted solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The stability of beta-lactam antibiotics in solution is finite and depends on temperature, pH, and the specific medium.[3][4]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Q1: The this compound powder is not dissolving completely in water.

A1: This could be due to several factors:

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in water at the given temperature. Try preparing a more dilute solution.

  • pH: The pH of the water can influence the solubility of sodium salts of organic acids. If the water is slightly acidic, it may reduce the solubility. While this compound should be relatively soluble in neutral water, ensuring the water is pH neutral to slightly basic might aid dissolution.

  • Temperature: While heating can increase solubility, it can also accelerate the degradation of the beta-lactam ring.[3] Gentle warming to no more than 37°C is advised.

  • Agitation: Ensure vigorous mixing. Use a vortex mixer for several minutes.

Q2: After dissolving, a precipitate forms in my aqueous solution.

A2: Precipitation can occur for a few reasons:

  • Change in Temperature: If the solution was warmed to aid dissolution, precipitation might occur upon cooling to room temperature or during refrigeration if the solution is supersaturated.

  • Change in pH: The addition of the dissolved this compound to a buffer or medium of a different pH could cause it to precipitate, especially if the final pH is acidic.

  • Salting Out: High concentrations of salts in your buffer or medium could decrease the solubility of this compound, leading to precipitation.

Q3: Can I use organic solvents to dissolve this compound?

A3: DMSO is reported as a solvent for Carumonam.[1][2] However, for many biological experiments, high concentrations of organic solvents can be toxic to cells. It is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium, ensuring the final concentration of DMSO is low (typically <0.5%). The solubility of this compound in other organic solvents like ethanol is not well-documented and is likely to be low.

Troubleshooting Workflow Diagram

G start Start: Dissolving this compound issue Solubility Issue Encountered (e.g., incomplete dissolution, precipitation) start->issue check_conc Is the concentration too high? issue->check_conc Initial Check reduce_conc Reduce concentration and try again. check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc->start change_solvent Consider using DMSO for a stock solution or a buffered aqueous solution. check_solvent->change_solvent No check_agitation Is agitation sufficient? check_solvent->check_agitation Yes change_solvent->start increase_agitation Increase vortexing time. Consider gentle warming (≤37°C) or sonication. check_agitation->increase_agitation No check_ph Is the pH of the final solution optimal? check_agitation->check_ph Yes increase_agitation->start adjust_ph Adjust pH if necessary and compatible with the experiment. check_ph->adjust_ph No success Solution Prepared Successfully check_ph->success Yes adjust_ph->start

Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for making a stock solution of this compound?

A4: Based on available information, DMSO is a suitable solvent for preparing a concentrated stock solution.[1][2] For aqueous experiments, you can then dilute this stock solution into your buffer or cell culture medium. Always ensure the final DMSO concentration is non-toxic to your experimental system.

Q5: How should I store my this compound solutions?

A5: For aqueous solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, it is best to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions in DMSO are generally more stable when stored frozen.

Q6: At what pH is this compound most stable in aqueous solutions?

A6: While specific data for Carumonam is limited, related monobactam antibiotics like aztreonam exhibit maximum stability in aqueous solutions at approximately pH 5.[3] Both acidic and alkaline conditions can lead to the hydrolysis of the beta-lactam ring.

Q7: Is this compound light-sensitive?

A7: There is no specific information indicating that this compound is particularly light-sensitive. However, as a general laboratory practice, it is advisable to store solutions in amber vials or protected from direct light to minimize potential degradation.

Q8: Can I autoclave a solution of this compound?

A8: No, autoclaving is not recommended. Beta-lactam antibiotics are susceptible to heat-induced degradation.[3] If a sterile solution is required, it should be prepared by dissolving the sterile powder in a sterile solvent under aseptic conditions or by filtering the reconstituted solution through a 0.22 µm sterile filter.

Experimental Workflow Diagram

G start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh choose_solvent Choose Appropriate Solvent (e.g., DMSO for stock, aqueous buffer for working solution) weigh->choose_solvent dissolve Dissolve Powder in Solvent (Vortex, gentle heat/sonication if needed) choose_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution troubleshoot Troubleshoot Solubility (Refer to Troubleshooting Guide) check_dissolution->troubleshoot Incomplete sterile_filter Sterile Filter (0.22 µm) if required check_dissolution->sterile_filter Complete troubleshoot->dissolve prepare_working Prepare Working Solution (Dilute stock solution in experimental medium) sterile_filter->prepare_working perform_experiment Perform In-Vitro Experiment prepare_working->perform_experiment end End of Experiment perform_experiment->end

General experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Carumonam Sodium Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Carumonam Sodium in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Encountering variability in your experimental results with this compound? The stability of the compound in aqueous solutions is a critical factor that can be influenced by several experimental parameters. This guide will help you troubleshoot common issues related to the degradation of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of antimicrobial activity pH-dependent hydrolysis: Carumonam, like other β-lactam antibiotics, is susceptible to hydrolysis, which is catalyzed by both hydrogen and hydroxide (B78521) ions. The degradation rate is significantly influenced by the pH of the solution.[1][2]Maintain the pH of the solution within the optimal stability range. For monobactams like Aztreonam (B1666516), which is structurally similar to Carumonam, maximum stability is often observed around pH 5.[1] It is recommended to use appropriate buffer systems like citrate (B86180) or acetate (B1210297) to maintain the desired pH.[2]
Inconsistent results between experiments Temperature fluctuations: The degradation of β-lactam antibiotics is temperature-dependent. Higher temperatures accelerate the degradation rate.[3]Ensure that all experiments are conducted at a consistent and controlled temperature. For storage of stock solutions, freezing at -20°C or lower is recommended to minimize degradation.[4][5] However, for quantitative analysis, fresh solutions are preferable.[4][5]
Precipitation of the compound Solubility issues: The solubility of this compound can be affected by the pH and the ionic strength of the solution.Ensure the pH of the solution is within a range where this compound is soluble. The use of co-solvents or surfactants might be explored to enhance solubility, but their impact on stability must be carefully evaluated.[6]
Discoloration of the solution Degradation product formation: The appearance of color in the solution can indicate the formation of degradation products.Characterize the degradation products using analytical techniques like HPLC-MS to understand the degradation pathway.[7] Adjusting the solution's pH and temperature can help minimize the formation of these products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, a β-lactam antibiotic, is the hydrolysis of the β-lactam ring.[8][9] This process leads to the loss of the compound's antibacterial activity. The rate of this hydrolysis is highly dependent on the pH of the solution, with both acidic and basic conditions catalyzing the degradation.[1][2]

Below is a diagram illustrating the key factors influencing the stability of the β-lactam ring in this compound.

Carumonam This compound (Stable β-lactam ring) Degradation Degraded Carumonam (Opened β-lactam ring) Carumonam->Degradation Hydrolysis pH pH (Acidic or Basic) pH->Degradation Catalyzes Temp Temperature (Elevated) Temp->Degradation Accelerates Buffers Buffers (e.g., Citrate, Acetate) Buffers->Carumonam Maintains Optimal pH Storage Proper Storage (e.g., -20°C) Storage->Carumonam Minimizes Degradation

Caption: Factors influencing this compound stability.

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: While specific data for Carumonam is limited in the provided search results, the stability of β-lactam antibiotics generally follows a U-shaped profile with respect to pH, exhibiting maximum stability in the slightly acidic to neutral range.[1] For Aztreonam, a structurally similar monobactam, the maximum stability is observed at approximately pH 5.[1] It is therefore recommended to maintain the pH of this compound solutions around this value to minimize degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: For short-term use, it is advisable to prepare fresh solutions of this compound. For longer-term storage, stock solutions should be prepared in a suitable buffer at the optimal pH and stored frozen at -20°C or below.[4][5] It's important to note that even when frozen, some degradation of β-lactam antibiotics can occur over time, so it is recommended to use these stock solutions within three months.[4][5]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for stability testing of pharmaceuticals, including β-lactam antibiotics.[2][10][11] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products.[11] Other techniques such as mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products formed.[7][10]

Experimental Protocol: pH-Rate Profile Study of this compound

This protocol outlines a typical experiment to determine the pH-dependent degradation kinetics of this compound.

1. Materials:

  • This compound reference standard

  • Buffer solutions: Citrate (pH 3-6), Phosphate (pH 6-8), Borate (pH 8-10)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • High-purity water

  • HPLC system with a suitable C18 column and UV detector

2. Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10) with a constant ionic strength.

  • Preparation of this compound Solutions: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Incubation: Place the solutions in a constant temperature bath (e.g., 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k) for that pH.

  • pH-Rate Profile: Plot the log of the degradation rate constant (log k) versus pH to generate the pH-rate profile and determine the pH of maximum stability.

The following diagram illustrates the workflow for this experimental protocol.

A Prepare Buffer Solutions (Various pH) B Prepare this compound Solutions in Buffers A->B C Incubate at Constant Temperature B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC D->E F Determine Degradation Rate Constants (k) E->F G Generate pH-Rate Profile F->G

Caption: Experimental workflow for a pH-rate profile study.

References

Carumonam Sodium degradation pathway and product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions concerning the degradation of Carumonam (B1668587) Sodium. The information is designed to assist in experimental design, interpretation of results, and methodology development.

Disclaimer: Publicly available literature does not contain detailed studies on the specific degradation pathways and products of Carumonam Sodium under forced degradation conditions. The information provided herein is based on the known stability of Carumonam against enzymatic degradation and the general degradation pathways observed for other β-lactam antibiotics, particularly monobactams.

Frequently Asked Questions (FAQs)

Q1: What is the primary known aspect of this compound's stability?

This compound is a monobactam antibiotic known for its high stability against a wide range of β-lactamase enzymes.[1][2][3] This enzymatic resistance is a key feature of its antibacterial activity. However, some specific β-lactamases, such as that from Morganella morganii, have been shown to hydrolyze Carumonam.[4]

Q2: What are the likely chemical degradation pathways for this compound?

  • Hydrolysis: The most common degradation pathway for β-lactam antibiotics is the hydrolytic cleavage of the four-membered β-lactam ring. This results in the formation of an inactive, open-ring compound. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The various functional groups in the Carumonam molecule could be susceptible to oxidation, leading to the formation of degradation products with altered structures and potential loss of activity.

  • Isomerization: As seen with other β-lactam compounds, isomerization of stereocenters or double bonds could occur under certain conditions, potentially affecting the molecule's conformation and biological activity.

  • Decarboxylation: Although less common, decarboxylation could be a potential degradation pathway under specific stress conditions.

Q3: Are there any known degradation products of this compound?

Specific chemical structures of this compound degradation products have not been identified in the reviewed public literature. Identification and characterization of such products would require forced degradation studies followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is the most common approach.[5][6][7][8][9] Such a method should be able to separate the intact this compound from its potential degradation products. The disappearance of the parent drug peak and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guides

Problem Possible Causes Recommended Actions
Loss of Antibacterial Activity Degradation of this compound due to improper storage or experimental conditions.- Prepare fresh solutions of this compound for each experiment.- Ensure the pH of the experimental medium is within a stable range for Carumonam.- Protect solutions from prolonged exposure to light and high temperatures.- Analyze the sample using a stability-indicating HPLC method to check for the presence of degradation products.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and confirm if the unknown peaks correspond to them.- Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks to aid in their identification.- Adjust HPLC method parameters (e.g., gradient, mobile phase pH) to improve the resolution of the unknown peaks from the parent drug.
Inconsistent Results in Stability Studies - Variability in experimental conditions (pH, temperature, light exposure).- Contamination of samples.- Non-validated analytical method.- Tightly control all experimental parameters.- Use high-purity solvents and reagents.- Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. Run a dark control in parallel.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Note the decrease in the peak area of Carumonam and the increase in the peak areas of any new peaks (degradation products).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent drug. A typical mobile phase could be:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example of Forced Degradation Conditions for this compound
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOHRoom Temp0.5, 1, 2, 4 hours
Oxidation3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal (Solid)-80°C24, 48 hours
Thermal (Solution)Water/Buffer60°C24, 48 hours
PhotolyticUV/Visible LightRoom Temp24, 48 hours
Table 2: Template for Reporting Stability Data
Stress ConditionTime (hours)Carumonam Peak Area% DegradationDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
Control 0000
Acid Hydrolysis 2
4
8
24
Base Hydrolysis 0.5
1
2
4

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Evaluation: - % Degradation - Degradation Profile analysis->data identification Degradation Product Identification (LC-MS, NMR) data->identification G Carumonam This compound (Intact β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, Acid/Base) Carumonam->Hydrolysis Product Hypothetical Hydrolysis Product (Inactive Open-Ring Structure) Hydrolysis->Product

References

Troubleshooting inconsistent results in Carumonam Sodium MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carumonam (B1668587) Sodium Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guide

This guide addresses common issues encountered during Carumonam Sodium MIC assays, offering potential causes and solutions in a question-and-answer format.

Question: Why are my this compound MIC results inconsistent across replicates?

Inconsistent MIC values across replicates can stem from several factors, from technical errors in assay setup to issues with the antibiotic itself.

Potential Causes and Solutions:

  • Inaccurate Pipetting: Small volume variations, especially during serial dilutions, can lead to significant concentration differences.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution and when inoculating wells. For serial dilutions, mix each dilution thoroughly before transferring to the next well.

  • Inhomogeneous Bacterial Inoculum: A non-uniform bacterial suspension will result in a variable number of cells in each well.

    • Solution: Vortex the bacterial suspension thoroughly before and during the inoculation process to ensure a homogenous mixture.

  • Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and media components, leading to skewed results.

    • Solution: Avoid using the outermost wells for the assay. Alternatively, fill the outer wells with sterile water or media to minimize evaporation from adjacent wells.

  • Contamination: Contamination of the stock solution, media, or bacterial culture can lead to unexpected growth or inhibition.

    • Solution: Maintain strict aseptic technique throughout the procedure. Visually inspect stock solutions, media, and plates for any signs of contamination before use.

Question: My MIC values are consistently higher or lower than expected. What could be the cause?

Deviations from expected MIC values for quality control (QC) strains can indicate systemic issues with the assay.

Potential Causes and Solutions:

  • Incorrect Inoculum Density: The final inoculum concentration in the wells is a critical parameter. A higher density can lead to artificially high MICs, while a lower density can result in falsely low MICs.

    • Solution: Standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Degradation of this compound: As a β-lactam antibiotic, this compound is susceptible to hydrolysis, which can reduce its potency and lead to higher MIC values.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the powder in a desiccated environment at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions.

  • Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the cation concentration, can influence the activity of some antibiotics.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. Ensure the pH of the media is within the recommended range (typically 7.2-7.4).

Question: I am observing "skipped wells" in my microtiter plate. How should I interpret these results?

"Skipped wells" refer to wells showing no growth at a lower antibiotic concentration, while growth is observed at a higher concentration.

Potential Causes and Solutions:

  • Technical Error: This is often due to a pipetting error where inoculum was not added to the well, or an air bubble was introduced.

    • Solution: Carefully inspect the plate for any visual irregularities. If a single skipped well is observed, it is generally recommended to read the MIC as the lowest concentration with no growth, but the experiment should be repeated for confirmation.

  • Contamination: A contaminating organism with a different susceptibility profile could be present.

    • Solution: Perform a purity check of the inoculum by plating on appropriate agar (B569324) to ensure a pure culture was used.

  • Precipitation of this compound: At higher concentrations, the antibiotic may precipitate out of solution, reducing its effective concentration.

    • Solution: Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains and expected MIC ranges for this compound?

According to published guidelines, the following QC strains and their corresponding MIC ranges are recommended for this compound susceptibility testing[1]:

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.03 - 0.25
Pseudomonas aeruginosa278531.0 - 4.0

Q2: How should I prepare and store this compound stock solutions?

To ensure the stability and potency of this compound, follow these guidelines:

  • Reconstitution: Reconstitute this compound powder in a suitable solvent, such as sterile distilled water or a buffer recommended by the manufacturer.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials and store them at -70°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, solutions may be stored at 2-8°C for a limited time, but fresh preparation is always recommended.

Q3: What is the mechanism of action of this compound?

Carumonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis.[2] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Inhibition of PBPs leads to the formation of a defective cell wall and ultimately results in bacterial cell lysis and death.[2]

Q4: Is this compound stable to β-lactamases?

Carumonam demonstrates good stability against many common plasmid- and chromosomally-mediated β-lactamases.[3][4] However, some β-lactamases may still be able to hydrolyze Carumonam, leading to resistance.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Calibrated pipettes and sterile tips

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent.

  • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations for the assay.

3. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

4. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound working solution to the wells in the first column, creating the highest concentration.

  • Perform serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of dilutions.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

5. Incubation and Interpretation:

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results check_pipetting Review Pipetting Technique - Calibrated pipettes? - Proper mixing? start->check_pipetting check_inoculum Verify Inoculum Preparation - Homogenous suspension? - Correct density? start->check_inoculum check_plate Inspect Microtiter Plate - Edge effects? - Contamination? start->check_plate check_antibiotic Assess Antibiotic Integrity - Fresh stock solution? - Proper storage? start->check_antibiotic solution_pipetting Solution: - Recalibrate pipettes - Use proper technique check_pipetting->solution_pipetting solution_inoculum Solution: - Thoroughly vortex inoculum - Standardize to 0.5 McFarland check_inoculum->solution_inoculum solution_plate Solution: - Avoid outer wells - Maintain aseptic technique check_plate->solution_plate solution_antibiotic Solution: - Prepare fresh stock - Store properly check_antibiotic->solution_antibiotic

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Carumonam_Mechanism cluster_bacterium Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis PBP->peptidoglycan Inhibits cell_wall Cell Wall Integrity peptidoglycan->cell_wall Disrupts lysis Cell Lysis cell_wall->lysis Leads to carumonam Carumonam Sodium carumonam->PBP Binds to

Caption: Mechanism of action of this compound.

References

Preventing Carumonam Sodium degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carumonam Sodium Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic monobactam antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It is known to be stable against many common plasmid- and chromosomally-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many penicillin and cephalosporin (B10832234) antibiotics.[1][2]

Q2: What are the optimal storage conditions for this compound powder?

To ensure long-term stability, this compound in its solid (powder) form should be stored in a well-sealed, airtight container, protected from light and moisture. It is recommended to store it in a cool, dry place. For long-term storage, refrigeration (2°C to 8°C) is advisable. Always refer to the manufacturer's specific recommendations on the product's certificate of analysis.

Q3: What are the main factors that cause this compound to degrade in solution?

The primary factors leading to the degradation of this compound in an aqueous solution are pH, temperature, and exposure to light.[3]

  • Hydrolysis: The most common degradation pathway for β-lactam antibiotics is the hydrolysis of the β-lactam ring.[4][5] This reaction is catalyzed by both acidic and basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[3]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can cause degradation.[6] Formulations and the presence of other substances can influence photostability.

  • Oxidation: Although generally less common for this class, oxidative degradation can occur, particularly in the presence of oxidizing agents or certain metal ions.[7]

Q4: At what pH is this compound most stable in an aqueous solution?

For many β-lactam antibiotics, maximum stability in aqueous solution is found in the slightly acidic to neutral pH range, typically between pH 4.5 and 6.5.[5] Both strongly acidic and alkaline conditions significantly increase the rate of hydrolysis of the β-lactam ring.[4][5] It is crucial to use buffered solutions to maintain the optimal pH during experiments.

Troubleshooting Guide

Problem 1: I dissolved this compound in a buffer and noticed a rapid loss of antibacterial activity.

  • Potential Cause 1: Incorrect pH.

    • Explanation: Carumonam's stability is highly pH-dependent. If your buffer is too acidic or too alkaline, it will catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.

    • Recommended Action: Verify the pH of your final solution. For maximal stability, aim for a pH between 4.5 and 6.5.[5] Use a well-characterized buffer system. The diagram below illustrates the general relationship between pH and the degradation rate for β-lactam antibiotics.

  • Potential Cause 2: High Temperature.

    • Explanation: Elevated temperatures significantly accelerate degradation. Storing stock solutions at room temperature or in a warm incubator for extended periods will lead to potency loss.

    • Recommended Action: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at low temperatures. For short-term storage (up to 24 hours), refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or, ideally, -70°C is best practice.

  • Potential Cause 3: Incompatible Buffer Species.

    • Explanation: Certain buffer components can catalyze degradation. For instance, carbonate and borate (B1201080) buffers have been shown to increase the degradation rates of some cephalosporins.[4]

    • Recommended Action: Use common, non-reactive buffers such as phosphate (B84403) or acetate (B1210297). If you suspect buffer interference, prepare a fresh solution in sterile water for injection or a different buffer system to compare stability.

Diagram: Troubleshooting Logic for Loss of Activity

G cluster_causes Potential Causes cluster_actions Recommended Actions start Observed Rapid Loss of Activity cause1 Incorrect pH? start->cause1 cause2 High Storage Temperature? start->cause2 cause3 Buffer Incompatibility? start->cause3 action1 Verify pH (Aim for 4.5-6.5) cause1->action1  If Yes action2 Store Aliquots at -20°C or -70°C cause2->action2  If Yes action3 Use Phosphate or Acetate Buffers cause3->action3  If Yes

Caption: Troubleshooting flowchart for this compound activity loss.

Problem 2: My this compound powder or solution has changed color (e.g., turned yellow or brown).

  • Potential Cause: Degradation.

    • Explanation: A visible color change is a strong indicator of chemical degradation. This can be due to the formation of various degradation products from hydrolysis, oxidation, or photolysis. The specific chromophores (color-causing molecules) formed depend on the degradation pathway.

    • Recommended Action: Do not use the discolored product, as its potency is compromised and it may contain unknown, potentially interfering compounds. Discard the material and obtain a fresh, unexpired lot. To prevent this in the future, strictly adhere to recommended storage conditions: protect from light by using amber vials or by wrapping containers in aluminum foil, and store at the recommended temperature in a desiccated environment.

Quantitative Degradation Data

Disclaimer: Extensive searches did not yield specific public data from forced degradation studies on this compound. The following table is a representative example based on typical degradation profiles of β-lactam antibiotics to illustrate how such data is presented. The values are hypothetical and should not be considered experimental results for this compound.

Table 1: Hypothetical Forced Degradation of this compound in Solution

Stress ConditionDuration (hours)% Degradation (Hypothetical)Major Degradation Pathway
0.1 M HCl at 60°C6~ 15%Acid-Catalyzed Hydrolysis
0.1 M NaOH at 25°C2~ 20%Base-Catalyzed Hydrolysis
5% H₂O₂ at 25°C24~ 10%Oxidation
Thermal (Solid State) at 80°C48< 5%Thermolysis
Photolytic (Solid, 254 nm UV light)24~ 8%Photolysis

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] This protocol provides a general framework for a reverse-phase HPLC (RP-HPLC) method.

Objective: To separate and quantify this compound from its potential degradation products generated under stress conditions.

1. Materials and Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate or acetate buffer salts (e.g., monobasic potassium phosphate).

  • Orthophosphoric acid or potassium hydroxide (B78521) to adjust pH.

  • Ultrapure water.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution. Start with 5% B, ramp to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (This should be optimized by scanning the UV spectrum of this compound).

  • Injection Volume: 10 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of ~1 mg/mL. Prepare working standards by diluting the stock solution.

  • Forced Degradation Sample Preparation:

    • Subject separate aliquots of a ~1 mg/mL this compound solution to stress conditions (e.g., acid, base, oxidative, thermal, photolytic).

    • After the stress period, neutralize the samples (if acidic or basic) and dilute them to the working concentration range with mobile phase A.

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system.

  • Evaluation: The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main this compound peak (resolution > 2) and from each other. The peak purity of the main drug peak should be confirmed using a PDA detector.

Diagram: Stability Testing Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis prep Prepare Carumonam Solution (~1 mg/mL) acid Acid (0.1M HCl) prep->acid base Base (0.1M NaOH) prep->base ox Oxidation (H2O2) prep->ox therm Thermal (Heat) prep->therm photo Photolytic (UV/Vis Light) prep->photo hplc Analyze via Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Evaluate Peak Purity, Resolution, and Quantify Degradation hplc->eval

Caption: Workflow for forced degradation and stability analysis.

References

Technical Support Center: Carumonam Sodium In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carumonam (B1668587) Sodium in vitro. The information focuses on the impact of pH on the antibiotic's activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining Carumonam Sodium stability in aqueous solutions?

A1: While specific degradation kinetics for this compound across a wide pH range are not extensively published, data from other β-lactam antibiotics, such as cefotaxime (B1668864), suggest that maximum stability is typically achieved in the slightly acidic to neutral pH range of 4.5 to 6.5.[1] Extreme acidic or alkaline conditions are likely to accelerate the degradation of the β-lactam ring, leading to a loss of antibacterial activity.

Q2: How does the pH of the culture medium affect the in vitro antibacterial activity of this compound?

A2: The pH of the testing medium can significantly influence the in vitro activity of β-lactam antibiotics. For some β-lactams, activity is reported to increase in acidic conditions.[2] This could be due to factors such as changes in the ionization state of the antibiotic or alterations in the bacterial cell membrane and its penicillin-binding proteins (PBPs), the primary target of Carumonam.[3] It is crucial to maintain a consistent and well-buffered pH in your experimental setup to ensure reproducible results.

Q3: Can I expect to see a significant change in Minimum Inhibitory Concentration (MIC) values for this compound at different pH levels?

A3: Yes, it is plausible to expect variations in MIC values with changes in pH. An acidic environment may enhance the activity against certain bacteria, potentially leading to lower MIC values.[4][5] Conversely, a more alkaline pH could potentially decrease its efficacy. Researchers should determine the MIC of this compound at the specific pH of their experimental system.

Q4: What are the primary degradation pathways for this compound at unfavorable pH?

A4: The primary degradation pathway for β-lactam antibiotics like this compound at unfavorable pH involves the hydrolysis of the β-lactam ring. This process can be catalyzed by both hydrogen ions (acid-catalyzed) and hydroxide (B78521) ions (base-catalyzed).[1] This hydrolysis renders the antibiotic inactive as the intact ring is essential for binding to PBPs and inhibiting bacterial cell wall synthesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent MIC results for this compound. Fluctuation in the pH of the culture medium during the experiment.1. Ensure the use of a well-buffered medium (e.g., MOPS-buffered Mueller-Hinton Broth). 2. Measure and record the pH of the medium at the beginning and end of the incubation period. 3. Prepare fresh media for each experiment to avoid pH drift during storage.
Loss of this compound activity in prepared stock solutions. Improper storage pH leading to degradation.1. Prepare stock solutions in a buffer with a pH between 4.5 and 6.5. 2. Aliquot stock solutions and store them at -80°C to minimize degradation. 3. Avoid repeated freeze-thaw cycles.
Observed bacterial growth at expected inhibitory concentrations of this compound. The experimental pH is outside the optimal range for Carumonam activity.1. Verify the pH of your experimental setup. 2. Consider performing a preliminary experiment to determine the optimal pH for Carumonam activity against your specific bacterial strain.
Precipitation of this compound in the culture medium. pH of the medium is at or near the isoelectric point of the drug, or there are interactions with media components.1. Adjust the pH of the medium. 2. Test the solubility of this compound in different buffers and media at your desired pH before conducting the full experiment.

Quantitative Data Summary

Table 1: Expected Impact of pH on this compound In Vitro Activity

pH RangeExpected Antibacterial Activity (MIC)Expected StabilityRationale
Acidic (pH < 6.0) Potentially Increased (Lower MIC)Moderate to LowIncreased activity of some β-lactams reported in acidic conditions.[2] Stability decreases at very low pH due to acid-catalyzed hydrolysis.[1]
Neutral (pH 6.0 - 7.5) OptimalHighStandard physiological pH for most in vitro susceptibility testing. Generally good stability for β-lactams.[1]
Alkaline (pH > 7.5) Potentially Decreased (Higher MIC)LowBase-catalyzed hydrolysis of the β-lactam ring leads to rapid degradation and loss of activity.[1][6]

Note: The data in this table is based on general principles for β-lactam antibiotics and may need to be confirmed experimentally for this compound.

Detailed Experimental Protocols

Protocol for Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods.

1. Materials:

  • This compound powder

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffer for pH 6.0, 7.4, and carbonate-bicarbonate buffer for pH 8.0)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Media with Different pH:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Divide the broth into separate sterile containers.

  • Adjust the pH of each container to the desired levels (e.g., 6.0, 7.4, and 8.0) using the appropriate sterile buffers.

  • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

3. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable sterile buffer (pH ~6.5).

4. Inoculum Preparation:

  • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

  • Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

5. Broth Microdilution Assay:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted CAMHB to achieve the desired concentration range.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (no antibiotic) and a negative control (no bacteria) for each pH condition.

  • Incubate the plate at 37°C for 16-20 hours.

6. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental_Workflow_for_pH_Impact_on_MIC Workflow for Determining pH Impact on this compound MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare CAMHB at different pH values serial_dilution Perform serial dilutions of Carumonam in pH-adjusted media prep_media->serial_dilution prep_drug Prepare Carumonam Sodium stock solution prep_drug->serial_dilution prep_inoculum Prepare standardized bacterial inoculum inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic compare_mic Compare MIC values across different pH levels read_mic->compare_mic

Caption: Experimental workflow for determining the impact of pH on the Minimum Inhibitory Concentration (MIC) of this compound.

Logical_Relationship_pH_Activity_Stability Relationship between pH, Carumonam Activity, and Stability cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH pH pH of Medium acidic_activity Potentially Increased Antibacterial Activity pH->acidic_activity influences acidic_stability Decreased Stability (Acid Hydrolysis) pH->acidic_stability influences neutral_activity Optimal Antibacterial Activity pH->neutral_activity influences neutral_stability Optimal Stability pH->neutral_stability influences alkaline_activity Potentially Decreased Antibacterial Activity pH->alkaline_activity influences alkaline_stability Decreased Stability (Base Hydrolysis) pH->alkaline_stability influences

Caption: Logical relationship illustrating the influence of pH on the in vitro activity and stability of this compound.

References

Addressing Carumonam Sodium precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Carumonam Sodium precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a monobactam antibiotic.[1] It functions by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1] Carumonam is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.[1]

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₂H₁₂N₆Na₂O₁₀S₂CAS Common Chemistry
Molecular Weight 510.37 g/mol TargetMol
Solubility Soluble in DMSOTargetMol

Q3: I observed a precipitate in my culture medium after adding this compound. What are the possible causes?

Precipitation of a compound in cell culture medium can be attributed to several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your culture medium may be higher than its aqueous solubility limit.

  • Solvent Effects: If you are using a stock solution of this compound dissolved in an organic solvent like DMSO, the rapid dilution into the aqueous culture medium can cause the compound to "crash out" or precipitate. The final concentration of the organic solvent may be too low to keep the drug dissolved.

  • pH of the Medium: The pH of the culture medium can influence the ionization state and, consequently, the solubility of a compound.

  • Temperature Fluctuations: Moving media between cold storage and a warm incubator can cause less soluble components to precipitate.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other supplements in the medium, forming insoluble complexes.

  • Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Medium

Scenario: You've prepared a stock solution of this compound (e.g., in DMSO) and upon adding it to your cell culture medium, you immediately observe a precipitate.

Potential Cause Explanation Recommended Solution
High Final Concentration The intended working concentration of this compound is above its solubility limit in the culture medium.1. Decrease the final working concentration. 2. Perform a solubility assessment to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid Dilution Shock Adding a concentrated stock solution directly to a large volume of medium can cause rapid solvent displacement, leading to precipitation.1. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) medium before adding it to the bulk of the medium. 2. Add the stock solution dropwise while gently swirling the medium.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
High Solvent Concentration While DMSO can aid solubility, high final concentrations can be toxic to cells. A typical recommendation is to keep the final DMSO concentration below 0.5% (v/v), and for some sensitive cell lines, even lower (<0.1%) may be necessary.If you need a high concentration of this compound, you may need to optimize your stock solution concentration and dilution strategy to keep the final DMSO concentration within an acceptable range.

Issue 2: Precipitation Observed After Incubation

Scenario: The culture medium containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be degrading over time under the incubation conditions (e.g., 37°C, pH changes), and the degradation products may be less soluble.1. Prepare fresh media with this compound more frequently. 2. Conduct a stability study to determine the half-life of this compound in your culture medium at 37°C (see Experimental Protocols).
Cellular Metabolism As cells grow, they metabolize nutrients and release waste products, which can alter the pH of the medium, thereby affecting the solubility of this compound.1. Monitor the pH of your culture medium using the phenol (B47542) red indicator or a pH meter. 2. Change the medium more frequently, especially for dense cultures.
Evaporation Evaporation of water from the culture vessel concentrates all solutes, including this compound, which may lead to precipitation.1. Ensure proper humidification of your incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with Serum Proteins If using a serum-containing medium, this compound might bind to proteins, and this complex could precipitate over time.Consider reducing the serum concentration if your cell line allows it, or switch to a serum-free formulation after an initial attachment period.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound in Culture Medium

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of this compound concentrations:

    • Weigh out an appropriate amount of this compound powder.

    • Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).

    • Create a dilution series of this compound in pre-warmed culture medium in microcentrifuge tubes. A suggested range might be from 10 µM to 1 mM.

  • Equilibration:

    • Incubate the tubes at 37°C for 1-2 hours with gentle agitation to allow the compound to dissolve and equilibrate.

  • Visual Inspection:

    • Visually inspect each tube for any signs of precipitation. Note the lowest concentration at which a precipitate is visible.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any undissolved compound.

  • Quantification:

    • Carefully collect the supernatant from each tube.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Data Analysis:

    • Plot the measured concentration in the supernatant against the initial concentration. The point at which the measured concentration plateaus indicates the maximum solubility of this compound in the medium.

Protocol 2: Assessing the Stability of this compound in Culture Medium

This protocol helps determine the stability of this compound in your culture medium under incubation conditions.

Materials:

  • This compound

  • Your chosen cell culture medium, pre-warmed to 37°C

  • Sterile culture tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or other suitable analytical instrument

Methodology:

  • Prepare the Test Solution:

    • Prepare a solution of this compound in your pre-warmed culture medium at your desired working concentration.

  • Incubation:

    • Place the solution in a sterile container (e.g., a sealed culture flask or a multi-well plate sealed with a gas-permeable membrane) in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the solution.

  • Sample Storage:

    • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Thaw the samples and analyze the concentration of the intact this compound using a validated stability-indicating method, such as HPLC.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide an indication of the compound's stability over the course of a typical cell culture experiment.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed immediate Immediate Precipitation? start->immediate Yes incubated Precipitation After Incubation? start->incubated No cause_immediate Potential Causes: - High Concentration - Rapid Dilution - Low Temperature immediate->cause_immediate cause_incubated Potential Causes: - Instability - pH Change - Evaporation incubated->cause_incubated solution_immediate Solutions: - Decrease Concentration - Serial Dilution - Pre-warm Medium cause_immediate->solution_immediate solution_incubated Solutions: - Prepare Fresh Media - Monitor pH - Humidify Incubator cause_incubated->solution_incubated protocol Perform Solubility & Stability Assays solution_immediate->protocol solution_incubated->protocol end Optimized Protocol protocol->end

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway This compound Mechanism of Action carumonam This compound pbp Penicillin-Binding Proteins (PBPs) carumonam->pbp binds to & inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan inhibits cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall is essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis disruption leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Overcoming Carumonam Sodium Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information and tools to address bacterial resistance to Carumonam (B1668587) Sodium. The content is structured to offer quick solutions through FAQs and in-depth analysis via troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Carumonam Sodium?

A: this compound is a monobactam, a class of β-lactam antibiotics.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis.[1][2] It specifically binds to Penicillin-Binding Proteins (PBPs), particularly PBP3 in Gram-negative bacteria.[1][3] This binding action prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the integrity of the cell wall.[1] The resulting weakened cell wall leads to cell lysis and bacterial death.[1] Carumonam is noted for its activity against a wide range of Gram-negative bacteria and its stability against many common β-lactamases.[4][5][6]

Q2: My bacterial isolate shows a high Minimum Inhibitory Concentration (MIC) for Carumonam. What are the most likely resistance mechanisms?

A: High MIC values suggest that your isolate has developed one or more resistance mechanisms. For Carumonam, these typically include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze the monobactam ring, inactivating the drug. While Carumonam is stable to many common β-lactamases, certain enzymes, such as some Extended-Spectrum β-Lactamases (ESBLs) and metallo-β-lactamases (MBLs), can confer resistance.[5][6][7]

  • Target Site Modification: Mutations in the gene encoding PBP3 can alter its structure, reducing the binding affinity of Carumonam. This prevents the drug from effectively inhibiting cell wall synthesis.[8]

  • Reduced Permeability: Gram-negative bacteria can limit drug entry by modifying or downregulating outer membrane porin channels (e.g., OmpF, OmpC). This reduces the intracellular concentration of Carumonam, preventing it from reaching its PBP target.[8]

  • Efflux Pumps: Bacteria may actively transport Carumonam out of the cell using multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., AcrAB-TolC).[8][9] This mechanism also keeps the intracellular drug concentration below a therapeutic level.[8]

ResistanceMechanisms cluster_cell Gram-Negative Bacterium PBP3 PBP3 Target PBP3_mod Modified PBP3 PBP3->PBP3_mod 3. Target Modification Efflux Efflux Pump Carumonam_in Carumonam Efflux->Carumonam_in BetaLactamase β-lactamase (Periplasm) Carumonam_out Inactive Carumonam BetaLactamase->Carumonam_out NoEffect No Inhibition PBP3_mod->NoEffect Carumonam_in->PBP3_mod Reduced Binding Porin Porin Channel Carumonam_in->Porin Enters Porin->PBP3 Binds & Inhibits Porin->Efflux 2. Efflux Porin->BetaLactamase 1. Degradation Porin->NoEffect 4. Reduced Permeability

Caption: Primary mechanisms of bacterial resistance to Carumonam.

Q3: How can I experimentally differentiate between β-lactamase production and other resistance mechanisms?

A: A straightforward method is to perform synergy testing with a β-lactamase inhibitor. You can determine the MIC of Carumonam for your isolate both alone and in combination with an inhibitor like clavulanic acid, tazobactam, or avibactam. A significant reduction (e.g., four-fold or greater) in the Carumonam MIC in the presence of the inhibitor strongly suggests that β-lactamase activity is a primary resistance mechanism. If the MIC remains high, other mechanisms like efflux pumps, porin loss, or target modification are more likely involved.

Q4: What combination therapies are recommended to restore Carumonam activity?

A: The choice of a synergistic partner depends on the resistance mechanism. Based on common strategies for β-lactams, the following combinations can be explored:

Combination Partner ClassExample AgentTarget Resistance MechanismRationale
β-Lactamase Inhibitors Avibactam, VaborbactamEnzymatic Degradation (KPC, some ESBLs)The inhibitor binds to and inactivates the β-lactamase, protecting Carumonam from hydrolysis.[7]
Efflux Pump Inhibitors (EPIs) PAβN (experimental)Efflux PumpsEPIs block the pump, increasing the intracellular concentration of Carumonam.
Outer Membrane Permeabilizers Polymyxins (e.g., Colistin)Reduced PermeabilityThese agents disrupt the outer membrane, facilitating Carumonam's entry into the periplasmic space.

Q5: Are there commercially available inhibitors I can use in my experiments to test specific resistance pathways?

A: Yes, several inhibitors are available for research use to probe resistance mechanisms:

InhibitorTarget PathwayTypical Use
Clavulanic Acid, Tazobactam Class A β-lactamases (e.g., TEM, SHV)Synergy testing to detect common plasmid-mediated β-lactamases.
Avibactam Class A (KPC), Class C (AmpC), some Class D (OXA-48) β-lactamasesSynergy testing for resistance mediated by ESBLs, KPCs, and AmpC enzymes.[7]
EDTA Class B Metallo-β-lactamases (MBLs)Phenotypic detection of MBLs by chelating the zinc ions required for enzyme activity.[7]
Phenylalanine-Arginine β-Naphthylamide (PAβN) RND family efflux pumpsInvestigating the role of efflux in resistance, although it can have broad, non-specific effects.

Section 2: Troubleshooting Guides

Guide 1: Investigating High MIC Values for this compound

This guide provides a systematic workflow to identify the cause of elevated Carumonam MICs in a bacterial isolate.

TroubleshootingWorkflow Start Start: Isolate shows high Carumonam MIC Step1 Step 1: Confirm MIC (Broth Microdilution) Start->Step1 Step2 Step 2: Test Synergy with β-Lactamase Inhibitors (e.g., Avibactam, EDTA) Step1->Step2 Decision1 Significant MIC Reduction? Step2->Decision1 Result1 Conclusion: Resistance is likely due to β-Lactamase production. Decision1->Result1 Yes Step3 Step 3: Test Synergy with Efflux Pump Inhibitor (e.g., PAβN) Decision1->Step3 No Decision2 Significant MIC Reduction? Step3->Decision2 Result2 Conclusion: Resistance involves Efflux Pump activity. Decision2->Result2 Yes Step4 Step 4: Sequence Target Gene (pbp3) and Porin Genes (ompC, ompF) Decision2->Step4 No Result3 Conclusion: Resistance involves Target Site Modification or Porin Loss. Step4->Result3

Caption: Experimental workflow for troubleshooting Carumonam resistance.

Section 3: Key Experimental Protocols

Protocol 3.1: Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is used to quantify the interaction between Carumonam and a second agent (e.g., a β-lactamase inhibitor).[10][11]

Objective: To determine if a combination of two agents is synergistic, additive, indifferent, or antagonistic.[10][12]

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL).

  • Stock solutions of Carumonam (Drug A) and the test agent (Drug B).

Methodology:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of Drug A. Start with a concentration 4x the final desired highest concentration in column 1.

    • Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of Drug B. Start with a concentration 4x the final desired highest concentration in row A.

    • The result is a matrix of wells containing combinations of decreasing concentrations of both drugs.

    • Include control wells: Drug A alone (row H), Drug B alone (column 11), and a growth control with no drugs (well H12).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Read the plate to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula: FICI = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation: The interaction is defined based on the calculated FICI value.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Table adapted from established synergy testing standards.[10][12]

References

Validation & Comparative

A Comparative Analysis of Carumonam Sodium and Meropenem Against Resistant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Escherichia coli, particularly strains resistant to carbapenems, presents a significant challenge in clinical practice. This guide provides a comparative overview of two beta-lactam antibiotics: Carumonam (B1668587) Sodium, a monobactam, and meropenem (B701), a carbapenem. The following sections detail their mechanisms of action, the landscape of E. coli resistance, a compilation of their in vitro activity, and relevant experimental protocols to inform research and development efforts.

Mechanisms of Action and Resistance

Both Carumonam Sodium and meropenem target bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1] Inhibition of these enzymes leads to a compromised cell wall and ultimately, bacterial cell death.

Meropenem , as a carbapenem, possesses a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It is known for its stability against hydrolysis by many common beta-lactamases, including extended-spectrum beta-lactamases (ESBLs).

This compound is a monobactam, which makes it structurally distinct from many other beta-lactams. This structural difference confers stability against metallo-beta-lactamases (MBLs), a class of enzymes that can inactivate carbapenems.

Resistance in E. coli to these agents is primarily driven by the production of beta-lactamase enzymes that can hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Key resistance mechanisms include:

  • Extended-Spectrum Beta-Lactamases (ESBLs): While meropenem is generally stable against ESBLs, high levels of production, especially in combination with other resistance mechanisms, can reduce its effectiveness.[2][3]

  • Carbapenemases: These are beta-lactamases capable of hydrolyzing carbapenems and are the most significant mechanism of resistance. They are classified into Ambler classes A, B, and D.

    • Class A (e.g., Klebsiella pneumoniae carbapenemase - KPC): These are serine-based enzymes that can effectively degrade carbapenems.[4][5]

    • Class B (Metallo-beta-lactamases, e.g., New Delhi Metallo-beta-lactamase - NDM): These enzymes require zinc for their activity and can hydrolyze a broad range of beta-lactams, including carbapenems. Monobactams like carumonam are generally not hydrolyzed by MBLs.[6]

    • Class D (e.g., Oxacillinase-48 - OXA-48): These enzymes have weaker carbapenem-hydrolyzing activity compared to KPC and NDM but can confer resistance, especially when combined with other resistance mechanisms like porin loss.[7]

  • Porin Loss/Modification: Reduced expression or mutation of outer membrane porins, such as OmpF and OmpC in E. coli, can limit the influx of antibiotics into the bacterial cell, contributing to resistance.

  • Efflux Pumps: The overexpression of efflux pumps can actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration.

Below is a diagram illustrating the primary mechanisms of action and resistance for this compound and meropenem.

cluster_antibiotics Antibiotics cluster_bacteria E. coli Cell cluster_resistance Resistance Mechanisms Carumonam This compound PBP Penicillin-Binding Proteins (PBPs) Carumonam->PBP Inhibits Meropenem Meropenem Meropenem->PBP Inhibits CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Carbapenemases Carbapenemases (KPC, NDM, OXA-48) Carbapenemases->Meropenem Hydrolyzes PorinLoss Porin Loss PorinLoss->Meropenem Reduces Influx Efflux Efflux Pumps Efflux->Meropenem Expels

Mechanisms of Action and Resistance.

Quantitative Data: In Vitro Activity

Direct comparative studies of this compound versus meropenem against well-characterized resistant E. coli are limited in recent literature. The following tables are a compilation of data from various in vitro studies to provide a comparative perspective on their activity.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

OrganismNumber of IsolatesMIC ≤0.5 µg/mL (%)
EnterobacteriaceaeNot Specified91%

Source: Compiled from a study on the in vitro activities of carumonam.[8]

Table 2: In Vitro Activity of Meropenem against Resistant E. coli and K. pneumoniae

Resistance MechanismNumber of IsolatesMeropenem Susceptibility (%)
ESBL-producing75100%

Source: Data from a study investigating meropenem activity against ESBL-producing isolates.[2]

Table 3: Meropenem MICs for Carbapenemase-Producing E. coli

Carbapenemase GeneNumber of IsolatesMeropenem MIC Range (µg/mL)
KPC-producingNot SpecifiedVariable, often >8
NDM-producingNot SpecifiedConsistently high, often >16
OXA-48-producingNot SpecifiedVariable, can be lower

Note: MIC values for carbapenemase-producers can vary significantly based on the specific variant, level of expression, and presence of other resistance mechanisms. Data synthesized from multiple sources.[9][10][11]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the in vitro efficacy of antimicrobial agents.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test E. coli strain from an overnight culture on a non-selective agar (B569324) plate.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).

    • The concentration range should be appropriate to determine the MIC for both susceptible and resistant isolates.

  • Inoculation and Incubation:

    • Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate.

    • Add the diluted bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Interpret the MIC values according to the guidelines provided by a standards organization such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The workflow for a typical antimicrobial susceptibility test is depicted below.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start isolate Isolate E. coli from culture start->isolate prepare_inoculum Prepare standardized bacterial inoculum isolate->prepare_inoculum inoculate Inoculate microtiter plate prepare_inoculum->inoculate prepare_dilutions Prepare serial dilutions of antibiotics prepare_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret results based on breakpoints read_mic->interpret end_node End interpret->end_node

Antimicrobial Susceptibility Testing Workflow.
Detection of Carbapenemase Production

The modified Hodge test (MHT) is a phenotypic method for detecting carbapenemase production.

  • Prepare a lawn of susceptible E. coli (e.g., ATCC 25922) on a Mueller-Hinton agar plate.

  • Place a meropenem disk in the center of the plate.

  • Streak the test isolate in a straight line from the edge of the disk to the periphery of the plate.

  • Incubate overnight. A positive result is indicated by a cloverleaf-like indentation of the E. coli lawn along the streak of the test organism, which signifies carbapenemase production.[4]

Molecular methods such as PCR are used to detect specific carbapenemase genes (blaKPC, blaNDM, blaOXA-48).

Clinical Efficacy

An open study on this compound for severe sepsis and bacteremia, which included patients with E. coli infections, reported an overall clinical cure rate of 84% and a bacteriological cure rate of 72%.[12] However, this study was not a direct comparison with meropenem and did not specifically focus on resistant strains.

Clinical trials involving meropenem have demonstrated its efficacy in treating infections caused by ESBL-producing E. coli.[3][13] For carbapenem-resistant E. coli, meropenem is often used in combination with other agents, and its efficacy is dependent on the specific resistance mechanism and the MIC of the infecting organism.[14]

Conclusion

Both this compound and meropenem are potent beta-lactam antibiotics with distinct profiles against resistant E. coli. Meropenem has been a cornerstone for treating infections caused by ESBL-producing E. coli, but its efficacy is compromised by the emergence of carbapenemases. This compound's stability against metallo-beta-lactamases suggests it may have a role in treating infections caused by NDM-producing strains. However, there is a clear need for direct comparative in vitro studies and clinical trials to fully elucidate the potential of this compound as an alternative to or partner for meropenem in the management of infections caused by carbapenem-resistant E. coli. The data and protocols presented in this guide are intended to provide a foundation for further research in this critical area.

References

A Comparative Analysis of Carumonam Sodium and Ceftazidime In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of two prominent beta-lactam antibiotics: Carumonam Sodium, a monobactam, and Ceftazidime (B193861), a third-generation cephalosporin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance assessment of these two antibacterial agents.

Mechanism of Action

Both Carumonam and Ceftazidime exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[1][2] They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2] Carumonam shows a high affinity for PBP-3 of Gram-negative bacteria. A key difference lies in their structural classes; Carumonam is a monobactam, while Ceftazidime is a cephalosporin. This structural distinction can influence their stability against certain beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics.

In Vivo Efficacy Comparison

The in vivo protective effects of Carumonam and Ceftazidime have been evaluated in systemic murine infection models. The following table summarizes the 50% effective dose (ED50) of each compound against a range of Gram-negative pathogens. Lower ED50 values indicate greater potency.

PathogenInfection ModelThis compound ED50 (mg/kg)Ceftazidime ED50 (mg/kg)
Escherichia coli Ec-1Systemic Infection (mouse)0.0380.16
Klebsiella pneumoniae Kp-1Systemic Infection (mouse)0.230.29
Serratia marcescens Sm-10Systemic Infection (mouse)0.110.13
Proteus vulgaris Pv-1Systemic Infection (mouse)0.0460.12
Pseudomonas aeruginosa Pa-11Systemic Infection (mouse)1.82.1

In a clinical setting, a study comparing Carumonam and Ceftazidime for the treatment of complicated and uncomplicated urinary tract infections (UTIs) found comparable clinical cure rates. Of the patients evaluated, 82% of those treated with Carumonam and 80% of those treated with Ceftazidime were clinically cured.[3] However, at 5 to 9 days post-therapy, the microbiological cure rates were 48% for Carumonam-treated patients and 53% for Ceftazidime-treated patients.[3]

Experimental Protocols

Systemic Murine Infection Model (Mouse Protection Test)

The in vivo efficacy data presented in the table was derived from a standardized mouse protection test. The detailed methodology is as follows:

  • Animal Model: Male ICR mice weighing approximately 20 g were used for the experiments.

  • Infection: Mice were challenged intraperitoneally with a bacterial suspension containing a lethal dose of the respective pathogen. The bacterial suspension was prepared in 4% mucin to enhance virulence.

  • Drug Administration: this compound and Ceftazidime were administered subcutaneously at 1 and 5 hours post-infection.

  • Endpoint: The survival of the mice was monitored for 7 days.

  • Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, was calculated using the probit method.

Clinical Trial for Urinary Tract Infections

The clinical efficacy data for UTIs was obtained from a randomized study with the following protocol:

  • Patient Population: 54 patients with complicated or uncomplicated urinary tract infections were enrolled.

  • Randomization: Patients were randomly assigned to receive either Carumonam or Ceftazidime.

  • Dosing Regimen: Specific dosing regimens for each antibiotic were administered intravenously.

  • Evaluation: Clinical and microbiological outcomes were assessed at the end of therapy and at 5 to 9 days post-therapy.

  • Outcome Measures:

    • Clinical Cure: Resolution of signs and symptoms of infection.

    • Microbiological Cure: Eradication of the baseline pathogen from urine cultures.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the systemic murine infection model used to determine the in vivo efficacy of Carumonam and Ceftazidime.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_data Data Collection and Analysis Animal_Model Male ICR Mice (20g) Infection Intraperitoneal Infection Animal_Model->Infection Pathogen_Prep Bacterial Suspension in 4% Mucin Pathogen_Prep->Infection Treatment Subcutaneous Drug Administration (1h & 5h post-infection) Infection->Treatment Observation 7-Day Survival Monitoring Treatment->Observation Analysis ED50 Calculation (Probit Method) Observation->Analysis

Caption: Workflow of the in vivo mouse protection test.

The signaling pathway for the mechanism of action of both drugs involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action cluster_drug Antibiotic cluster_bacterium Bacterial Cell Drug This compound or Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to Cell_Wall Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Cell Lysis and Death Cell_Wall->Lysis Leads to

Caption: Mechanism of action for Carumonam and Ceftazidime.

References

Cross-Resistance Between Carumonam Sodium and Other Monobactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carumonam (B1668587) Sodium's performance against other monobactams, with a focus on cross-resistance patterns. The information presented is supported by experimental data from published studies to aid in research and development efforts in the field of antimicrobial agents.

Introduction to Monobactams and Resistance

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which makes them structurally distinct from other β-lactams like penicillins and cephalosporins.[1] This structural uniqueness confers a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria.[2] Carumonam and aztreonam (B1666516) are two prominent members of this class.[3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative bacteria, leading to cell filamentation and lysis.[4][5]

The emergence of antibiotic resistance poses a significant challenge to the clinical efficacy of monobactams. Resistance can arise through various mechanisms, including enzymatic degradation by β-lactamases, modification of the PBP target, and reduced drug accumulation due to decreased permeability or active efflux pumps.[6][7][8] Understanding the potential for cross-resistance between different monobactams is crucial for effective therapeutic strategies and the development of new antimicrobial agents.

Comparative In Vitro Activity

Studies have demonstrated that Carumonam and aztreonam exhibit a generally comparable spectrum of activity against most Gram-negative bacilli.[9][10] However, notable differences in potency have been observed against specific pathogens, particularly those with acquired resistance mechanisms.

Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Carumonam and aztreonam against a range of Gram-negative bacteria from comparative studies. The MIC90, the concentration at which 90% of isolates are inhibited, is a key indicator of an antibiotic's efficacy.

Bacterial SpeciesCarumonam MIC90 (µg/mL)Aztreonam MIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosa (Gentamicin-resistant)8>256[9][11]
Enterobacteriaceae (Cefoperazone-resistant)≤8.0 (52% inhibited)>8.0 (39% inhibited)[3][12]
Klebsiella oxytocaMore stableLess stable to hydrolysis[3][4]
Enterobacteriaceae (General)≤0.5Comparable to Carumonam[11]
Citrobacter freundii≤8-[11][13]
Enterobacter cloacaeEnhanced activity-[13]

Note: The direct comparability of MIC values across different studies can be influenced by variations in the specific isolates and testing methodologies used.

These data suggest that Carumonam may retain greater activity against certain resistant strains of P. aeruginosa and Enterobacteriaceae compared to aztreonam.[3][9][11]

Mechanisms of Cross-Resistance

Cross-resistance between Carumonam and other monobactams like aztreonam is primarily dictated by the underlying resistance mechanisms present in the bacteria.

Key Resistance Mechanisms:
  • β-Lactamase Production: Both Carumonam and aztreonam are stable against many common plasmid- and chromosomally-mediated β-lactamases, such as TEM, OXA, and PSE enzymes.[3][12] However, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze monobactams, leading to resistance.[14][15] Notably, Carumonam has been shown to be more stable than aztreonam to hydrolysis by the β-lactamase produced by Klebsiella oxytoca.[3][4]

  • Target Site Modification: Alterations in the primary target, PBP3, can reduce the binding affinity of monobactams, resulting in decreased susceptibility. Mutations in the gene encoding PBP3 can confer resistance to both Carumonam and aztreonam.[14]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport monobactams out of the bacterial cell, preventing them from reaching their PBP target.[6][16] This mechanism can contribute to cross-resistance among various antibiotics, including monobactams.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OprD in P. aeruginosa), can restrict the entry of monobactams into the cell, leading to reduced susceptibility.[6][8]

Experimental Protocols

The determination of cross-resistance is typically established through standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Principle: Serial dilutions of the antibiotics are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the test bacterium is added to each well. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of Carumonam Sodium and other comparator monobactams (e.g., aztreonam) in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of each antibiotic across the rows of the plate by transferring a specific volume of the antibiotic from a well of higher concentration to the next well of lower concentration.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours under ambient air.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Resistance Pathways

The following diagrams illustrate the mechanism of action of monobactams and the key pathways leading to resistance, providing a visual guide to the logical relationships involved.

G cluster_0 Bacterial Cell PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis PBP3->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Monobactam Carumonam / Aztreonam Monobactam->PBP3 Binds to & Inhibits caption Mechanism of Action of Monobactams

Caption: Mechanism of Action of Monobactams

G cluster_resistance Resistance Mechanisms cluster_outcome Outcome Monobactam Monobactam Antibiotic (e.g., Carumonam) BetaLactamase β-Lactamase Production Monobactam->BetaLactamase Hydrolysis TargetModification PBP3 Target Modification Monobactam->TargetModification Reduced Binding EffluxPump Efflux Pump Overexpression Monobactam->EffluxPump Export from Cell PorinLoss Porin Channel Loss/Modification Monobactam->PorinLoss Reduced Entry Resistance Antibiotic Resistance BetaLactamase->Resistance TargetModification->Resistance EffluxPump->Resistance PorinLoss->Resistance caption Key Mechanisms of Monobactam Resistance

Caption: Key Mechanisms of Monobactam Resistance

References

In Vitro Showdown: Carumonam Sodium vs. Doripenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the in vitro activity of the monobactam, Carumonam (B1668587) Sodium, and the carbapenem, doripenem (B194130), against the opportunistic pathogen Pseudomonas aeruginosa reveals distinct antimicrobial profiles. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy, supported by experimental data and detailed methodologies.

Doripenem, a broad-spectrum carbapenem, generally exhibits potent in vitro activity against Pseudomonas aeruginosa, often surpassing that of other carbapenems like imipenem (B608078) and meropenem (B701). In contrast, Carumonam, a monobactam, also demonstrates significant activity against this pathogen, positioning it as a viable alternative, particularly in specific clinical scenarios.

Executive Summary of In Vitro Activity

Available data from multiple studies indicate that doripenem typically has lower Minimum Inhibitory Concentrations (MICs) for P. aeruginosa compared to many other beta-lactams. For instance, studies have reported doripenem MIC90 values (the concentration required to inhibit 90% of isolates) for P. aeruginosa to be around 4 to 8 µg/mL.[1][2] Some research indicates that doripenem can be two-fold more potent than imipenem and meropenem against P. aeruginosa.[2] For isolates without acquired resistance mechanisms, doripenem MICs are often in the range of 0.12 to 0.5 µg/mL.[3][4]

Carumonam has also been shown to be highly active against P. aeruginosa. Studies have reported MIC90 values for Carumonam against P. aeruginosa to be 12.5 µg/mL, which is comparable to other anti-pseudomonal agents like ceftazidime.[5] Notably, against gentamicin-resistant strains of P. aeruginosa, Carumonam was found to be the most active beta-lactam with an MIC90 of 8 µg/mL.[6][7]

Comparative Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Carumonam Sodium and doripenem against Pseudomonas aeruginosa as reported in various in vitro studies.

Table 1: Doripenem In Vitro Activity against Pseudomonas aeruginosa

Study CohortMIC50 (µg/mL)MIC90 (µg/mL)Reference
93 clinical isolates24[1]
14,979 clinical isolates (Global Surveillance)Not Specified8[2]
Isolates without acquired resistanceNot Specified0.12-0.5[4]
Cystic Fibrosis isolates0.75>32[8][9]
Burn isolates>32>32[8][9]
Respiratory isolates2>32[10]

Table 2: this compound In Vitro Activity against Pseudomonas aeruginosa

Study CohortMIC50 (µg/mL)MIC90 (µg/mL)Reference
Clinical isolatesNot Specified12.5[5]
Gentamicin-resistant isolatesNot Specified8[6][7]
140 clinical isolatesNot SpecifiedNot Specified (78% susceptibility)[11]

Experimental Protocols

The data presented above were primarily generated using standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly employed in these studies.

Minimum Inhibitory Concentration (MIC) Determination

1. Agar (B569324) Dilution Method:

  • Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific, doubling concentration of the antibiotic (this compound or doripenem). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Pseudomonas aeruginosa isolates are cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of each antibiotic-containing and control plate using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.

2. Broth Microdilution Method:

  • Preparation of Microtiter Plates: A series of wells in a microtiter plate are filled with a broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The antibiotics are serially diluted in the wells to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (growth) in the well.

3. E-test (Epsilometer Test):

  • Plate Preparation and Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland) using a sterile swab to create a lawn of bacteria.

  • Application of E-test Strip: An E-test strip, which is a plastic strip with a predefined, continuous gradient of antibiotic concentrations, is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: An elliptical zone of inhibition is formed around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the in vitro comparison of this compound and doripenem against Pseudomonas aeruginosa.

experimental_workflow cluster_prep Preparation cluster_analysis Data Analysis & Comparison start Start: Isolate Pseudomonas aeruginosa Strains prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Antibiotic-Containing Media (Agar/Broth) start->prep_media agar_dilution Agar Dilution prep_inoculum->agar_dilution broth_microdilution Broth Microdilution prep_inoculum->broth_microdilution etest E-test prep_inoculum->etest prep_media->agar_dilution prep_media->broth_microdilution read_mic Determine MIC Values for Carumonam & Doripenem agar_dilution->read_mic broth_microdilution->read_mic etest->read_mic compare_data Compare MIC50, MIC90, and Susceptibility Rates read_mic->compare_data end End: Comparative Efficacy Report compare_data->end

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

Signaling Pathways and Mechanisms of Action

While a direct signaling pathway is not applicable in the context of antibiotic action, the mechanism of action of these drugs involves the inhibition of bacterial cell wall synthesis.

  • Doripenem (Carbapenem): Doripenem, like other carbapenems, binds to and inactivates penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. Doripenem has a high affinity for multiple PBPs in P. aeruginosa.

  • This compound (Monobactam): Carumonam is a monocyclic beta-lactam antibiotic that also targets PBPs. Its primary target is PBP3, which is involved in septum formation during cell division. By binding to PBP3, Carumonam prevents the formation of a proper septum, leading to the elongation of the bacterial cells and eventual lysis.

The following diagram illustrates the logical relationship of their mechanism of action.

mechanism_of_action cluster_doripenem Doripenem (Carbapenem) cluster_carumonam This compound (Monobactam) dori Doripenem dori_pbp Binds to multiple PBPs dori->dori_pbp inhibit_peptidoglycan Inhibition of Peptidoglycan Synthesis dori_pbp->inhibit_peptidoglycan caru This compound caru_pbp Primarily binds to PBP3 caru->caru_pbp caru_pbp->inhibit_peptidoglycan cell_wall_disruption Disruption of Cell Wall Integrity inhibit_peptidoglycan->cell_wall_disruption cell_lysis Bacterial Cell Lysis and Death cell_wall_disruption->cell_lysis

Caption: Mechanism of action for Doripenem and this compound.

References

A Comparative Guide to the Beta-Lactamase Inhibition Kinetics of Carumonam Sodium and Aztreonam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-lactamase inhibition kinetics of two monobactam antibiotics, Carumonam (B1668587) Sodium and Aztreonam (B1666516). The information presented herein is based on available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these antimicrobial agents.

Introduction

Both carumonam and aztreonam are monobactam antibiotics that exhibit a narrow spectrum of activity primarily directed against aerobic Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A critical factor in their clinical efficacy is their stability against hydrolysis by beta-lactamases, enzymes that are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This guide focuses on the comparative kinetics of their interaction with these resistance enzymes.

Comparative Analysis of Beta-Lactamase Stability and Inhibition

Available data indicates that both carumonam and aztreonam are generally stable against many common plasmid- and chromosomally-mediated beta-lactamases. However, significant differences in their stability and inhibitory activity have been observed, particularly against specific enzymes.

A key differentiator is their interaction with the K-1 beta-lactamase produced by Klebsiella oxytoca. Experimental findings have consistently shown that carumonam possesses greater stability against this enzyme compared to aztreonam.[1][2] Studies have reported that the rate of hydrolysis of aztreonam by K. oxytoca enzymes is at least five times higher than that of carumonam.[2]

The following table summarizes the comparative data on the hydrolysis and inhibition of beta-lactamases by carumonam and aztreonam based on the available literature.

FeatureCarumonam SodiumAztreonam
General Stability Stable against most common plasmid- and chromosomally-mediated beta-lactamases.[1][2]Stable against many common plasmid- and chromosomally-mediated beta-lactamases; however, it is hydrolyzed by some serine β-lactamases.[2][5]
Hydrolysis by K. oxytoca K-1 β-Lactamase More stable than aztreonam.[1][2]Hydrolyzed at rates ≥5-fold higher than carumonam.[2]
Inhibition of Class C (AmpC) β-Lactamases Data not available.Acts as a competitive and progressive inhibitor with high affinity (Ki values as low as 1 to 2 nM).[3][4]
Inhibition of Class A β-Lactamases Inhibited Richmond-Sykes type Ia enzymes.[1]Low affinity for Class A enzymes.[3]
Inhibition of other β-Lactamases Inhibited Richmond-Sykes type Id enzymes; poor inhibitor of type III enzymes.[1]Data not available for a broad range of other specific enzymes.

Experimental Protocols

The determination of beta-lactamase inhibition kinetics is crucial for evaluating the potential of new antibiotic candidates. A standard method employed for this purpose is the spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963).

Protocol: Spectrophotometric Assay for Beta-Lactamase Inhibition

This protocol outlines the general procedure for determining the inhibitory activity of a compound against a specific beta-lactamase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM phosphate (B84403) buffer at a physiological pH (e.g., 7.0).
  • Enzyme Solution: Prepare a stock solution of the purified beta-lactamase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
  • Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as nitrocefin, in a suitable solvent (e.g., DMSO).
  • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (carumonam and aztreonam) in the assay buffer.

2. Assay Procedure:

  • In a 96-well microplate, add a fixed volume of the beta-lactamase enzyme solution to each well.
  • Add varying concentrations of the inhibitor (carumonam or aztreonam) to the wells. Include control wells with no inhibitor.
  • Pre-incubate the enzyme and inhibitor for a defined period at a constant temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate solution to each well.
  • Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin) using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
  • If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the beta-lactamase inhibitory potential of a compound.

Beta_Lactamase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate Dispense add_enzyme Add Enzyme to Wells plate->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (Nitrocefin) pre_incubate->add_substrate measure_abs Measure Absorbance Change add_substrate->measure_abs calc_velocity Calculate Initial Velocity measure_abs->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki (if applicable) determine_ic50->calc_ki

References

Validating Carumonam Sodium's Efficacy in a Neutropenic Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the neutropenic mouse model is a critical tool for assessing the in vivo efficacy of antimicrobial agents. This guide provides a comparative analysis of Carumonam (B1668587) Sodium's performance against other antibiotics in this model, supported by experimental data and detailed protocols.

Comparative Efficacy Against Pseudomonas aeruginosa

A key application of the neutropenic mouse model is to evaluate the effectiveness of antibiotics against opportunistic pathogens like Pseudomonas aeruginosa. In a neutropenic mouse thigh infection model, the efficacy of Carumonam was compared with Cefpirome against several strains of P. aeruginosa. The 50% effective dose (ED50), which represents the dose required to achieve a therapeutic effect in 50% of the subjects, was a primary endpoint.

The in vivo activities of these antibiotics generally correlate with their in vitro minimum inhibitory concentrations (MICs).[1] Carumonam has demonstrated excellent protective activity against a majority of aerobic gram-negative bacteria in murine infection models.[1]

Data Summary: Carumonam vs. Cefpirome Against P. aeruginosa

AntibioticP. aeruginosa StrainMIC (μg/mL)ED50 (mg/kg)
Carumonam P-21.561.8
CefpiromeP-23.134.8
Carumonam P-90.780.8
CefpiromeP-91.562.5
Carumonam P-151.561.6
CefpiromeP-153.135.2
Carumonam P-213.133.5
CefpiromeP-216.2510.5

Experimental Protocols

The neutropenic mouse thigh infection model is a standardized method to evaluate antimicrobial efficacy.[2][3]

1. Induction of Neutropenia:

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • A common regimen involves administering 200 mg/kg four days before infection and 150 mg/kg one day before infection.

2. Infection:

  • Mice are inoculated intramuscularly in the thigh with a suspension of the bacterial strain of interest (e.g., P. aeruginosa).

3. Treatment:

  • Antibiotic therapy is typically initiated 1-2 hours post-infection.

  • The drug is administered subcutaneously, with dosing schedules varying depending on the study design. For instance, doses might be given at 1 and 5 hours post-infection.

4. Assessment:

  • At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized.

  • The thigh muscle is excised, homogenized, and serially diluted.

  • Viable bacterial counts (colony-forming units, CFU) are determined by plating the dilutions on appropriate agar (B569324) media.

  • The ED50 is then calculated based on the reduction in bacterial load compared to untreated controls.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the mechanism of action of Carumonam.

experimental_workflow cluster_prep Model Preparation cluster_intervention Intervention cluster_analysis Analysis a Induce Neutropenia (Cyclophosphamide) b Infect with P. aeruginosa a->b c Administer Antibiotic (Carumonam or Alternative) b->c d Assess Bacterial Load (CFU in thigh) c->d e Calculate ED50 d->e

Caption: Workflow of the neutropenic mouse thigh infection model.

Carumonam is a monobactam, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

mechanism_of_action cluster_pathway Mechanism of Action Carumonam Carumonam PBP Penicillin-Binding Proteins (PBPs) Carumonam->PBP Binds to and inhibits CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibition of Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Simplified signaling pathway of Carumonam's mechanism of action.

References

A Comparative Analysis of Carumonam Sodium's Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of Carumonam Sodium, a monobactam antibiotic, in relation to other key beta-lactam antibiotics, including the monobactam Aztreonam and the carbapenems Imipenem/Cilastatin and Meropenem. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting available safety data, outlining relevant experimental methodologies, and visualizing key pathways.

Executive Summary

This compound is a monobactam antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria. Its safety profile is a critical aspect of its clinical utility. This analysis indicates that this compound shares a safety profile broadly similar to other monobactams, with gastrointestinal disturbances and hypersensitivity reactions being the most commonly reported adverse effects. However, a detailed quantitative comparison is limited by the availability of comprehensive clinical trial data for this compound in the public domain. In contrast, extensive safety data is available for comparator drugs like Aztreonam, Imipenem/Cilastatin, and Meropenem, allowing for a more robust quantitative assessment.

Comparative Safety Data

Table 1: Adverse Event Frequencies of Comparator Antibiotics

Adverse Event CategoryAztreonamImipenem/CilastatinMeropenem
Local Reactions Phlebitis/Thrombophlebitis (1.9%), Discomfort/Swelling at Injection Site (2.4%)[3]Phlebitis/Thrombophlebitis (3.1%), Pain at Injection Site (0.7%), Erythema at Injection SiteInjection site inflammation
Gastrointestinal Diarrhea (1-1.3%), Nausea/Vomiting (1-1.3%)[3]Nausea (common), Diarrhea (common), Vomiting (common)[4]Diarrhea (4.8%), Nausea/Vomiting (3.6%)[5]
Dermatological Rash (1-1.3%)[3]Rash (common)[4]Rash (1.9%), Pruritus (1.2%)[5]
Hematological Increased Eosinophils (6.3%), Increased Platelets (3.6%), Neutropenia (3.2%)[1]Anemia, Pancytopenia, Neutropenia, Thrombocytopenia, ThrombocytosisThrombocythemia (common), Anemia, Eosinophilia, Thrombocytopenia, Neutropenia, Leukopenia[6]
Hepatic Increased AST (3.8%), Increased ALT (6.5%)[1]Increased liver enzymesIncreased hepatic enzymes
Renal Increased Serum Creatinine (B1669602) (5.8%)[1]
Nervous System Seizures (especially with high doses and in patients with CNS disorders)[3]Headache (2.3%), Seizures (0.7%, mainly in patients with pre-existing CNS disorders)[5][7]
Hypersensitivity Anaphylaxis, Angioedema, Bronchospasm (<1%)[1]Anaphylactic reactions[3]
Other Fever (1.0% in pediatric patients)[1]Fever, HypotensionSepsis (1.6%), Shock (1.2%), Apnea (1.3%)[5]

Mechanism of Action and Resistance

Carumonam, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. A key feature of monobactams is their stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics.

Mechanism_of_Action Carumonam This compound PBP Penicillin-Binding Proteins (PBPs) Carumonam->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols for Safety Assessment

The evaluation of the safety profile of a new antibiotic like this compound involves a series of preclinical and clinical studies designed to identify and characterize potential adverse effects. While specific protocols from the original clinical trials of Carumonam are not publicly available, the following outlines the standard methodologies employed for key safety assessments of beta-lactam antibiotics.

Assessment of Nephrotoxicity

The potential for drug-induced kidney injury is a critical safety parameter for antibiotics, as many are cleared renally.

Methodology:

  • Preclinical Assessment:

    • In vitro studies using primary cultures of renal proximal tubular cells to assess direct cytotoxicity.

    • In vivo studies in animal models (e.g., rats, rabbits) involving the administration of escalating doses of the antibiotic. Key parameters measured include:

      • Serum creatinine and blood urea (B33335) nitrogen (BUN) levels.

      • Urinalysis for proteinuria, glucosuria, and cellular casts.

      • Histopathological examination of kidney tissue for evidence of tubular necrosis or interstitial nephritis[8].

  • Clinical Assessment:

    • Regular monitoring of serum creatinine and estimated glomerular filtration rate (eGFR) in all clinical trial participants.

    • Urinalysis at baseline and at regular intervals during treatment.

    • For drugs with a higher suspicion of nephrotoxicity, more advanced biomarkers like KIM-1 or cystatin C may be monitored.

Nephrotoxicity_Assessment_Workflow Start Start: Nephrotoxicity Assessment Preclinical Preclinical Studies (In vitro & In vivo) Start->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Data_Analysis Data Analysis & Risk Assessment Preclinical->Data_Analysis Monitoring Patient Monitoring (Post-marketing) Clinical->Monitoring Clinical->Data_Analysis Monitoring->Data_Analysis Outcome Outcome: Nephrotoxicity Profile Data_Analysis->Outcome

Caption: General workflow for assessing antibiotic nephrotoxicity.

Assessment of Hematological Toxicity

Drug-induced hematological abnormalities can range from mild, transient changes to severe, life-threatening conditions.

Methodology:

  • Preclinical Assessment:

    • In vitro colony-forming unit (CFU) assays using human bone marrow progenitor cells to assess the direct impact on hematopoiesis.

    • In vivo studies in animal models with complete blood counts (CBCs) with differentials performed at multiple time points.

  • Clinical Assessment:

    • Baseline and periodic monitoring of CBC with differential in all clinical trial participants. This includes red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.

    • Coagulation studies (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) if there is a suspicion of effects on the coagulation cascade.

Assessment of Gastrointestinal Side Effects

Gastrointestinal adverse events are common with antibiotic use and can range from mild nausea to severe diarrhea, including Clostridioides difficile-associated diarrhea (CDAD).

Methodology:

  • Clinical Assessment:

    • Systematic collection of patient-reported outcomes using standardized questionnaires to capture the incidence, severity, and duration of gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea, abdominal pain).

    • Stool sample analysis for the presence of C. difficile toxins in patients who develop significant diarrhea.

Assessment of Immunogenic Potential (Hypersensitivity)

Hypersensitivity reactions are a significant concern with beta-lactam antibiotics.

Methodology:

  • Preclinical Assessment:

    • In silico and in vitro methods to predict the potential for the drug or its metabolites to act as haptens and bind to host proteins, thereby triggering an immune response.

    • Animal models, although their predictive value for human immunogenicity can be limited.

  • Clinical Assessment:

    • Careful documentation of any potential hypersensitivity reactions in clinical trials, including their timing, nature, and severity.

    • For patients with a history of beta-lactam allergy, a risk stratification protocol may be employed, potentially involving skin testing and/or a graded challenge under close medical supervision.

Conclusion

This compound's safety profile appears to be consistent with that of other monobactam antibiotics, with a primary focus on gastrointestinal and hypersensitivity reactions. While direct quantitative comparisons with other beta-lactams are hampered by a lack of publicly available, detailed clinical trial data for Carumonam, the extensive data for comparators like Aztreonam and carbapenems provide a valuable benchmark for risk assessment. For researchers and drug development professionals, understanding the nuances of these safety profiles, alongside the methodologies used to assess them, is crucial for the continued development and safe use of novel anti-infective agents. Further comparative clinical studies would be invaluable in providing a more definitive quantitative safety assessment of this compound.

References

Unveiling the Persistent Effects: A Comparative Guide to the Post-Antibiotic Effect of Carumonam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacodynamics of an antibiotic extends beyond its immediate bactericidal or bacteriostatic action. The post-antibiotic effect (PAE), a period of suppressed bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter influencing dosing regimens and clinical efficacy. This guide provides a detailed comparison of the PAE of Carumonam Sodium, a monobactam antibiotic, with other key beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound exerts its antibacterial activity by inhibiting the synthesis of the bacterial cell wall, specifically by binding to penicillin-binding proteins (PBPs)[1]. This mechanism is particularly effective against a range of Gram-negative bacteria. A notable characteristic of Carumonam is its induction of a significant post-antibiotic effect, which has been reported to be between 105 and 126 minutes[1]. This persistent suppression of bacterial regrowth highlights its potential for optimized dosing strategies.

Comparative Analysis of Post-Antibiotic Effect

To provide a clear perspective on the performance of this compound, the following table summarizes its PAE alongside that of other beta-lactam antibiotics against common Gram-negative pathogens. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

AntibioticClassBacterial StrainPAE (hours)Reference
This compound MonobactamGram-negative strains1.75 - 2.1[1]
Aztreonam (B1666516)MonobactamEscherichia coli ATCC 259220.4 - 0.95[2]
CeftazidimeCephalosporinEscherichia coli ATCC 259220.5 - 2.6[2]
Piperacillin (B28561)PenicillinEscherichia coli ATCC 259220.4 - 0.95[2]
ImipenemCarbapenemEscherichia coli ATCC 259220.3 - 4.5[2]

Mechanism of Action: A Visual Representation

The antibacterial effect of this compound, like other beta-lactam antibiotics, is initiated by its interaction with Penicillin-Binding Proteins (PBPs) in the bacterial cell wall. This interaction disrupts the peptidoglycan synthesis, leading to cell lysis.

Carumonam This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Carumonam->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Bacterial Cell Lysis Peptidoglycan->Lysis Disruption leads to

Mechanism of this compound Action

Experimental Protocols for PAE Determination

The following is a detailed methodology for determining the in vitro post-antibiotic effect, synthesized from standard protocols used in the cited literature.

1. Bacterial Strains and Culture Conditions:

  • A standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) is prepared.

  • Bacteria are grown in a suitable liquid medium, such as Mueller-Hinton Broth (MHB), to the logarithmic growth phase (approximately 10^6 to 10^7 CFU/mL).

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic at a specific concentration (e.g., 4x the Minimum Inhibitory Concentration - MIC) for a defined period (typically 1-2 hours) at 37°C.

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

4. Monitoring of Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.

  • Aliquots are drawn from both cultures at regular intervals (e.g., every hour for up to 8 hours).

  • The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto an appropriate agar (B569324) medium and incubating for 18-24 hours.

5. Calculation of the Post-Antibiotic Effect:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.

    • C is the time required for the viable count in the unexposed control culture to increase by 1 log10 CFU/mL from the initial count at time zero.

cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring cluster_analysis Data Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) TestCulture Test Culture + Antibiotic (e.g., 4x MIC) BacterialCulture->TestCulture ControlCulture Control Culture (No Antibiotic) BacterialCulture->ControlCulture Dilution 1:1000 Dilution in Fresh Broth TestCulture->Dilution Sampling Hourly Sampling ControlCulture->Sampling Dilution->Sampling ViableCount Viable Count (CFU/mL) Sampling->ViableCount Calculation PAE = T - C ViableCount->Calculation

Experimental Workflow for PAE Determination

Concluding Remarks

The available data indicates that this compound induces a notable post-antibiotic effect against Gram-negative bacteria, comparable to or longer than that of some other beta-lactam antibiotics like aztreonam and piperacillin when tested against E. coli. The duration of the PAE is an important pharmacodynamic parameter that, in conjunction with the MIC, can inform the development of dosing schedules that maximize efficacy and potentially minimize the emergence of resistance. Further head-to-head comparative studies are warranted to provide a more definitive assessment of this compound's PAE relative to a broader range of clinically relevant antibiotics against a diverse panel of bacterial isolates.

References

Benchmarking Carumonam Sodium's Activity Against Novel Beta-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates a continuous evaluation of both novel and established antimicrobial agents. This guide provides a comparative analysis of Carumonam (B1668587) Sodium, a monobactam antibiotic, against the new generation of beta-lactam/beta-lactamase inhibitor combinations. Due to a scarcity of recent head-to-head clinical trials, this comparison is based on available in-vitro activity data, highlighting the performance of these agents against key resistant phenotypes.

Executive Summary

Carumonam is a monobactam antibiotic with a spectrum of activity primarily directed against aerobic Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3][4] Historical data from the 1980s demonstrated its stability against many common plasmid-mediated and chromosomal beta-lactamases of that era, such as TEM, OXA, and PSE variants.[1][5][6] However, the landscape of beta-lactamase-mediated resistance has evolved significantly with the emergence of extended-spectrum beta-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and New Delhi metallo-beta-lactamase (NDM).

The new beta-lactamase inhibitors, such as avibactam, vaborbactam, and relebactam, have been developed to counteract these modern resistance mechanisms. When combined with beta-lactam antibiotics like ceftazidime, meropenem, and imipenem, they exhibit potent activity against a broad range of contemporary multidrug-resistant pathogens.[7][8][9][10][11] This guide will present the available data for Carumonam and these newer combinations to offer a comparative perspective on their potential roles in treating infections caused by highly resistant Gram-negative bacteria.

Data Presentation: In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Carumonam Sodium against various Gram-negative pathogens from studies conducted in the 1980s. This is followed by more recent data for new beta-lactamase inhibitor combinations against contemporary multidrug-resistant isolates.

Note: The data for Carumonam and the new inhibitor combinations are from different eras and studies. This does not represent a direct head-to-head comparison but rather a juxtaposition of their reported activities against the prevalent pathogens of their respective times.

Table 1: In-Vitro Activity of this compound Against Gram-Negative Bacilli (Data from the 1980s)

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli-≤0.5≤0.5[2][12]
Klebsiella pneumoniae-0.250.25[5]
Enterobacter cloacae---
Serratia marcescens---
Proteus mirabilis---
Pseudomonas aeruginosa140-32[5][13]
Gentamicin-resistant P. aeruginosa--8[4]

Table 2: In-Vitro Activity of New Beta-Lactamase Inhibitor Combinations Against Contemporary Multidrug-Resistant Enterobacterales

Organism (Resistance Mechanism)Antibiotic CombinationNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
ESBL-producing EnterobacteralesCeftazidime-avibactam---[7]
ESBL-producing EnterobacteralesMeropenem-vaborbactam---[7]
KPC-producing Klebsiella pneumoniaeMeropenem-vaborbactam-0.031[14]
Carbapenem-Resistant Enterobacterales (CRE)Meropenem-vaborbactam1340.031[10]
Carbapenem-Resistant P. aeruginosaCeftazidime-avibactam---[15]

Experimental Protocols

The determination of in-vitro activity of antimicrobial agents is crucial for drug development and clinical decision-making. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology laboratories.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to obtain a range of concentrations. Each well will contain 100 µL of the diluted antimicrobial agent.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium overnight. A suspension of the bacteria is then prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with 5 µL of the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16][17][18][19]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antimicrobial Stock Solution Preparation serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution Dilute inoculum Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation Standardized Inoculum serial_dilution->inoculation Plate with Antimicrobial Gradient incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_bacteria Gram-Negative Bacterium cluster_drugs Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase Enzyme Carumonam Carumonam (Beta-Lactam) BetaLactamase->Carumonam Inactivates Carumonam->PBP Inhibits Carumonam->BetaLactamase Hydrolyzed by some enzymes NewInhibitor New Beta-Lactamase Inhibitor NewInhibitor->BetaLactamase Inhibits

Caption: Mechanism of action of Carumonam and new beta-lactamase inhibitors.

logical_relationship cluster_bl Beta-Lactamase Classes cluster_agents Antimicrobial Agents A Class A (e.g., KPC, ESBLs) B Class B (Metallo-beta-lactamases, e.g., NDM, VIM) NewInhibitors New Inhibitor Combinations (e.g., Ceftazidime-avibactam, Meropenem-vaborbactam) B->NewInhibitors Generally resistant C Class C (e.g., AmpC) D Class D (e.g., OXA-48) Carumonam Carumonam Carumonam->B Generally stable (not hydrolyzed) NewInhibitors->A Effective against NewInhibitors->C Effective against NewInhibitors->D Variable efficacy

Caption: Coverage of different beta-lactamase classes by Carumonam and new inhibitors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carumonam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Carumonam Sodium is critical for maintaining laboratory safety and environmental integrity. For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of this monobactam antibiotic is not just a matter of regulatory compliance, but a core component of responsible research. Improper disposal of antibiotic agents like this compound can contribute to the rise of antimicrobial resistance and environmental contamination.

This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, these procedures are based on the chemical's classification and general regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and the specific product's SDS, if available, for the most accurate and compliant disposal plan.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material with an inert absorbent and follow your institution's hazardous waste cleanup protocol.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on whether it is considered hazardous or non-hazardous waste, a determination that should be made in consultation with your EHS department.

  • Waste Identification and Segregation:

    • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.

    • Contaminated Materials: Items such as vials, syringes, PPE, and absorbent materials contaminated with this compound should be segregated from regular trash.

  • Containerization:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Waste Disposal Pathway:

    • DO NOT dispose of this compound down the drain or in the regular trash.[1] The environmental impact of antibiotics in waterways is a significant concern, contributing to antibiotic resistance.[1]

    • Engage a Licensed Hazardous Waste Contractor: Your institution's EHS department will have a contract with a licensed waste disposal company for the proper transportation and disposal of chemical waste.

    • Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste, as it ensures the complete breakdown of the active compound.

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table summarizes general quantitative information relevant to its chemical identity.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₆Na₂O₁₀S₂[2]
Molecular Weight510.37 g/mol [2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant pharmacological or drug development literature.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Start: this compound Waste Generated cluster_1 Segregation and Containerization cluster_2 Disposal Pathway Decision cluster_3 Final Disposal cluster_4 Prohibited Actions Start Unused/Expired this compound or Contaminated Materials Segregate Segregate from regular trash Start->Segregate DrainDisposal DO NOT Pour Down Drain TrashDisposal DO NOT Dispose in Regular Trash Containerize Place in labeled, leak-proof hazardous waste container Segregate->Containerize ConsultEHS Consult Institutional EHS for waste characterization Containerize->ConsultEHS LicensedVendor Arrange pickup by licensed hazardous waste vendor ConsultEHS->LicensedVendor Hazardous ConsultEHS->LicensedVendor Non-Hazardous (Precautionary) Incineration High-Temperature Incineration LicensedVendor->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's EHS professionals.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carumonam Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Carumonam Sodium. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

This compound is a monobactam antibiotic used to combat various bacterial infections.[1] Due to its potent biological activity, stringent safety measures are imperative during its handling to minimize exposure and mitigate potential risks. This guide provides a procedural framework for personal protective equipment (PPE), operational plans for handling, and protocols for disposal.

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling this compound. Based on general best practices for handling potent pharmaceutical compounds, the following PPE is mandatory.

Core PPE Requirements:

  • Gloves: Two pairs of chemotherapy-grade gloves are required. Disposable gloves must not be re-used. Proper glove removal technique (without touching the outer surface) should be followed to avoid skin contact.

  • Gowns: A disposable gown that has been tested for resistance to hazardous drugs is mandatory. Reusable gowns must be decontaminated and cleaned after use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and aerosols.

  • Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95) is required. All handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: All weighing and preparation of this compound solutions should be conducted within a chemical fume hood to control airborne particles. Avoid the formation of dust and aerosols.

  • Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Personnel with appropriate training and PPE should clean the spill using an approved hazardous drug spill kit.

  • Personal Hygiene: After handling, personnel must wash their hands and any exposed skin thoroughly. Contaminated clothing should be removed and disposed of properly.

Disposal Procedures:

All waste generated from the handling of this compound is considered hazardous chemical waste.

  • Containerization: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be placed in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Waste Stream: Do not mix this compound waste with other waste streams. Follow institutional guidelines for the disposal of hazardous pharmaceutical waste.

  • Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous chemical waste.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, the following table summarizes general occupational exposure considerations for potent pharmaceutical compounds. Occupational Exposure Limits (OELs) are typically established for specific substances; in the absence of a specific OEL for this compound, a conservative approach is recommended.

ParameterValueSource/Recommendation
Occupational Exposure Limit (OEL) Not Established. In the absence of a specific OEL, handling procedures should aim to minimize exposure to the lowest reasonably achievable level. A risk-based approach should be taken, potentially utilizing an exposure control banding system.The development of an OEL requires extensive toxicological data.[2] For novel or less-studied compounds, a precautionary approach is necessary. Institutions may use internal banding systems to categorize compounds based on potency and toxicological data to assign appropriate handling precautions.
General Airborne Concentration For potent compounds, airborne concentrations should be kept below 1 µg/m³.This is a general guideline for biologics and potent compounds where a specific OEL has not been established.[2] Engineering controls are the primary means of controlling airborne concentrations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure proper disposal of all related materials.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling a Conduct Risk Assessment b Assemble and Don PPE (Gloves, Gown, Eye Protection) a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Aliquot this compound (in Fume Hood) c->d Begin Work e Perform Experimental Procedure d->e f Decontaminate Work Surface e->f g Segregate Hazardous Waste (Sharps, Solids, Liquids) e->g f->g h Package and Label Waste Container g->h j Doff PPE g->j i Store in Designated Area h->i l Arrange for Waste Pickup i->l k Wash Hands Thoroughly j->k m End of Procedure k->m

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carumonam Sodium
Reactant of Route 2
Carumonam Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.